molecular formula C10H10N2O B1463254 Edaravone D5

Edaravone D5

Cat. No.: B1463254
M. Wt: 179.23 g/mol
InChI Key: QELUYTUMUWHWMC-VIQYUKPQSA-N
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Description

Edaravone D5 (CAS 1228765-67-0) is a deuterated, stable isotope-labeled analog of Edaravone, a well-known neuroprotective agent and free radical scavenger. With a molecular formula of C10H5D5N2O and a molecular weight of 179.23 g/mol, this compound is specifically designed for use in quantitative mass spectrometry-based research. It serves as an critical internal standard for the precise and accurate bioanalysis of the parent drug, Edaravone, in various biological matrices, helping to correct for analytical variability and improve data reliability. The parent compound, Edaravone (Radicava), is a clinically approved medication for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its primary mechanism of action is attributed to its potent antioxidant properties, functioning as a free radical scavenger that quenches hydroxyl radicals and inhibits lipid peroxidation, thereby mitigating oxidative stress-induced neuronal damage. Research further indicates that Edaravone may alleviate ferroptosis and cuproptosis, and protect blood-brain barrier integrity. This compound enables researchers to conduct sophisticated pharmacokinetic studies, metabolic stability assays, and other investigative applications requiring high analytical fidelity. This product is intended strictly for Research Use Only and is not for diagnostic or therapeutic use. Storage recommendations are at 2-8°C.

Properties

IUPAC Name

5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUYTUMUWHWMC-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Edaravone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Free Radical Scavenging and Neuroprotective Properties of Edaravone and its Deuterated Analog, Edaravone D5

Introduction

Edaravone is a neuroprotective agent utilized in the management of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4][5] Its therapeutic efficacy is primarily attributed to its potent activity as a free radical scavenger.[1][2][6][7] This technical guide provides a comprehensive overview of the mechanism of action of Edaravone, with a note on its deuterated analog, this compound. This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is principally employed as an internal standard in analytical and pharmacokinetic studies due to its identical chemical properties but distinct mass.[1][6][8][9][10] The fundamental mechanism of action of this compound is identical to that of Edaravone.

Core Mechanism of Action: Free Radical Scavenging

The central mechanism of Edaravone's neuroprotective effect is its ability to quench a variety of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1][2][6][7] Edaravone effectively scavenges both lipid- and water-soluble peroxyl radicals, inhibiting the chain reactions of lipid peroxidation and preserving the integrity of cellular membranes.[8][11][12]

The chemical structure of Edaravone, with its pyrazolone ring, facilitates the donation of an electron to neutralize free radicals.[11] The scavenging process involves the edaravone anion donating an electron to a radical, which subsequently leads to the formation of a stable, non-toxic product.[11]

Key Reactive Species Scavenged by Edaravone:
  • Hydroxyl Radicals (•OH)[1]

  • Peroxyl Radicals (ROO•)[8][11][12]

  • Peroxynitrite (ONOO-)[1][11][12]

It is important to note that Edaravone has no discernible effect on superoxide production.[1]

Signaling Pathways Modulated by Edaravone

Beyond direct radical scavenging, Edaravone influences several intracellular signaling pathways implicated in oxidative stress, inflammation, and apoptosis.

Nrf2/HO-1 Pathway Activation

Edaravone has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a critical role in the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The activation of the Nrf2/HO-1 pathway by Edaravone enhances the endogenous antioxidant capacity of cells, providing a secondary layer of defense against oxidative damage.

Nrf2_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Keap1 Keap1 ROS->Keap1 Inhibits (Oxidative Stress) Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Cytoprotection Cytoprotection HO1->Cytoprotection

Figure 1: Edaravone-mediated activation of the Nrf2/HO-1 signaling pathway.
Anti-inflammatory Pathways

Edaravone exhibits anti-inflammatory properties by modulating inflammatory signaling cascades. It has been observed to decrease the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, a common feature in neurodegenerative conditions.

Anti-apoptotic Pathways

By mitigating oxidative stress, Edaravone indirectly inhibits apoptotic pathways. Oxidative stress is a potent trigger for programmed cell death. By neutralizing ROS, Edaravone helps to maintain mitochondrial integrity and prevent the activation of caspases and other apoptotic effectors.

Quantitative Data on Edaravone's Activity

The antioxidant and neuroprotective effects of Edaravone have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Assay Parameter Value Reference
DPPH Radical ScavengingIC50Varies by study[13]
Lipid Peroxidation InhibitionIC5015.3 µM (rat brain homogenate)[11]
Hydroxyl Radical ScavengingRate Constant1.35 × 10¹⁰ M⁻¹ s⁻¹[14]
Table 1: In Vitro Antioxidant Activity of Edaravone.
Clinical Trial Endpoint Result Reference
Phase 3 (ALS)Change in ALSFRS-R scoreSignificant slowing of decline
Oral Edaravone (Phase 3)Safety and TolerabilityGenerally safe and well-tolerated[2]
Table 2: Key Clinical Efficacy Data for Edaravone in ALS.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Edaravone.

Methodology:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of Edaravone are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with Edaravone.

  • The IC50 value (the concentration of Edaravone required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH and Edaravone DPPH_sol->Mix Edaravone_sol Edaravone Solutions (various concentrations) Edaravone_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance (e.g., 517 nm) Incubate->Spectro Calculate Calculate % Scavenging Spectro->Calculate IC50 Determine IC50 Calculate->IC50

References

Synthesis and Characterization of Edaravone-D5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the synthesis and characterization of Edaravone-D5, a deuterated analog of the neuroprotective agent Edaravone. This document provides detailed experimental protocols, comprehensive characterization data, and visual representations of key processes to facilitate its application in research settings.

Introduction

Edaravone is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4] Its mechanism of action is primarily attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and subsequent cellular damage.[1][2][4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, have gained significant interest in pharmaceutical research. This isotopic substitution can lead to improved pharmacokinetic profiles, such as a longer half-life and altered metabolism, by strengthening the chemical bonds susceptible to enzymatic cleavage.[6][7][8] Edaravone-D5, with deuterium atoms incorporated into the phenyl ring, is a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis.[9][10]

Synthesis of Edaravone-D5

The synthesis of Edaravone-D5 can be achieved through a modified Knorr pyrazole synthesis, a well-established method for the preparation of pyrazolone derivatives.[6][8][11] This approach involves the condensation of a deuterated phenylhydrazine with a β-ketoester.

Proposed Synthetic Scheme

The synthesis proceeds via the reaction of phenylhydrazine-d5 with ethyl acetoacetate in a suitable solvent, followed by cyclization to form the deuterated pyrazolone ring.

Reaction: Phenylhydrazine-d5 + Ethyl Acetoacetate → 3-methyl-1-(phenyl-d5)-2-pyrazolin-5-one (Edaravone-D5)

Experimental Protocol: Synthesis of Edaravone-D5

This protocol is adapted from established methods for the synthesis of Edaravone and its analogs.

Materials:

  • Phenylhydrazine-d5

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine-d5 (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Induce crystallization by adding diethyl ether and cooling the mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain Edaravone-D5 as a crystalline solid.

Characterization of Edaravone-D5

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Edaravone-D5.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₅D₅N₂O[9][12][13]
Molecular Weight 179.23 g/mol [9][10][12][13]
Appearance Pale beige to white solid[14]
Melting Point Approx. 127-130 °C[15]
Solubility Soluble in methanol and ethanol[5]
Spectroscopic and Chromatographic Data
Analysis MethodExpected Results
¹H NMR Absence of signals corresponding to the phenyl protons. Presence of signals for the methyl and methylene protons of the pyrazolone ring.
¹³C NMR Presence of signals for all 10 carbon atoms. The signals for the deuterated phenyl carbons may show splitting due to C-D coupling.
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ ion at m/z consistent with the molecular formula C₁₀H₅D₅N₂OH⁺.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity. The retention time will be similar to that of unlabeled Edaravone under the same conditions.
Experimental Protocol: Characterization of Edaravone-D5

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of Edaravone-D5 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The absence of signals in the aromatic region (typically ~7-8 ppm for Edaravone) confirms the deuteration of the phenyl ring. The characteristic signals for the methyl protons (singlet, ~2.2 ppm) and the methylene protons (singlet, ~3.4 ppm) should be observed.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. All expected carbon signals should be present. The signals corresponding to the deuterated phenyl carbons may exhibit splitting patterns due to carbon-deuterium coupling.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of Edaravone-D5 in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: The resulting mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at the calculated m/z for C₁₀H₅D₅N₂OH⁺, confirming the molecular weight and isotopic incorporation.

3. High-Performance Liquid Chromatography (HPLC)

  • Method: A reverse-phase HPLC method can be employed.[16][17]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at approximately 245 nm.

  • Sample Preparation: Prepare a standard solution of Edaravone-D5 in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: The purity of the sample can be determined by the area percentage of the main peak.

Visualizing Key Processes with Graphviz

Edaravone's Mechanism of Action: Free Radical Scavenging

Edaravone exerts its neuroprotective effects by scavenging free radicals, which are implicated in the pathophysiology of neurodegenerative diseases.[1][2][3][4] The diagram below illustrates the proposed mechanism of action.

Edaravone_Mechanism ROS Reactive Oxygen Species (ROS) Edaravone Edaravone Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation) ROS->Cellular_Damage causes Edaravone->ROS scavenges Oxidized_Edaravone Oxidized Edaravone (Inactive) Edaravone->Oxidized_Edaravone is oxidized to Neuroprotection Neuroprotection

Edaravone's free radical scavenging mechanism.
Experimental Workflow: Synthesis of Edaravone-D5

The following workflow diagram outlines the key steps in the synthesis and purification of Edaravone-D5.

Synthesis_Workflow Start Start Materials: Phenylhydrazine-d5 Ethyl Acetoacetate Reaction Reaction: Condensation & Cyclization Start->Reaction Cooling Cooling & Solvent Reduction Reaction->Cooling Crystallization Crystallization (Addition of Diethyl Ether) Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product Final Product: Edaravone-D5 Drying->Final_Product

Workflow for the synthesis of Edaravone-D5.
Experimental Workflow: Characterization of Edaravone-D5

This diagram illustrates the logical flow of the characterization process for the synthesized Edaravone-D5.

Characterization_Workflow Synthesized_Product Synthesized Edaravone-D5 NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS High-Resolution Mass Spectrometry Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Identity Confirm Identity & Deuterium Incorporation NMR->Identity MS->Identity Purity Determine Purity HPLC->Purity Final_Characterization Fully Characterized Edaravone-D5 Identity->Final_Characterization Purity->Final_Characterization

Workflow for the characterization of Edaravone-D5.

References

Physical and chemical properties of Edaravone D5.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone, a potent free radical scavenger, has demonstrated significant neuroprotective effects and is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Edaravone D5 is the deuterated analog of Edaravone, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling provides a valuable tool for researchers in various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound and Edaravone

PropertyThis compoundEdaravone
IUPAC Name 5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one[4]5-methyl-2-phenyl-4H-pyrazol-3-one
Synonyms Edaravone-d5, MCI-186-d5[2][5]MCI-186, Radicava
CAS Number 1228765-67-0[1][2][3]89-25-8[6]
Molecular Formula C₁₀H₅D₅N₂O[1][2][7]C₁₀H₁₀N₂O
Molecular Weight 179.23 g/mol [1][2][3][7]174.20 g/mol
Appearance White to off-white powder or crystals[1][2][3][6]White to off-white crystalline powder
Melting Point Not available127 - 131 °C[6]
Boiling Point Not available287 °C (at 265 mmHg)
Storage 2-8°C[1], Freezer (-20°C) for long-term storage[7]Room temperature

Table 2: Solubility Profile of Edaravone

SolventSolubility
Acetic AcidFreely Soluble
MethanolFreely Soluble
EthanolFreely Soluble
WaterSlightly Soluble[8][9]
Diethyl EtherSlightly Soluble
DichloromethaneSoluble (xE = 0.0688 at 298.15 K)[9]
Glyceline (ChCl:GL = 1:2)Highly Soluble (xE = 0.158, cE = 302.96 mg/mL at 298.15 K)[9]
Ethaline (ChCl:EG = 1:2)Highly Soluble (xE = 0.105, cE = 191.06 mg/mL at 298.15 K)[9]

Mechanism of Action: Free Radical Scavenging

The therapeutic effects of Edaravone are attributed to its potent antioxidant properties as a free radical scavenger. The mechanism of action for this compound is presumed to be identical to that of Edaravone. It effectively quenches various reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.

Edaravone_Mechanism_of_Action Mechanism of Action of Edaravone ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Oxidized_Products Stable Oxidized Products ROS->Oxidized_Products Neutralized by Edaravone Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage, etc.) ROS->Cellular_Damage Causes Edaravone Edaravone (Enolate form) Edaravone_Radical Edaravone Radical (Stabilized) Edaravone->Edaravone_Radical Donates electron to ROS Neuroprotection Neuroprotection Edaravone->Neuroprotection Leads to Edaravone_Radical->Oxidized_Products Forms Cellular_Damage->Neuroprotection Prevented by Edaravone

Caption: Free radical scavenging mechanism of Edaravone.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of Edaravone and its deuterated analog. While a specific validated method for this compound is not detailed in the public domain, methods developed for Edaravone can be adapted. This compound is often used as an internal standard in such analyses.[7][10]

Table 3: Example HPLC Method Parameters for Edaravone Analysis [10]

ParameterCondition
Column Reverse phase C18 Kromasil (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water: Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 243 nm
Injection Volume 20 µL
Temperature Ambient

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// Edges Sample_Prep -> HPLC_System [label="Injection"]; HPLC_System -> Separation; Separation -> Detection; Detection -> Data_Analysis; }

Caption: A typical workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound. The absence of signals in the aromatic region of the ¹H-NMR spectrum corresponding to the phenyl group confirms the successful deuteration. ¹³C-NMR provides information on the carbon skeleton.

Experimental Considerations:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[11]

  • Internal Standard: Tetramethylsilane (TMS) is typically used for referencing chemical shifts.[11]

  • Analysis: The ¹H-NMR spectrum of this compound will show signals for the methyl and methylene protons, while the aromatic proton signals will be absent. The ¹³C-NMR spectrum will show signals for all carbon atoms, though the signals for the deuterated carbons may be broader or show altered splitting patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound. High-resolution mass spectrometry (HR-MS) provides accurate mass data, confirming the elemental composition.[12]

Experimental Considerations:

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of Edaravone and its analogs.[11][12]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide structural information. The fragmentation of Edaravone typically involves cleavages of the pyrazolone ring and losses from the phenyl group. For this compound, the fragmentation pattern will show a mass shift of +5 amu for fragments containing the deuterated phenyl ring.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal behavior of the compound. For crystalline Edaravone, a sharp endothermic peak corresponding to its melting point is observed.[13] While a specific thermogram for this compound is not available, it is expected to exhibit a similar profile to non-deuterated Edaravone.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds like Edaravone. The method is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol Outline: [11][14]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • Mix various concentrations of the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity.

DPPH_Assay_Workflow Workflow for DPPH Radical Scavenging Assay Prepare_Solutions Prepare Solutions (this compound and DPPH) Mix_Incubate Mix and Incubate (In the dark) Prepare_Solutions->Mix_Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Mix_Incubate->Measure_Absorbance Calculate_Activity Calculate % Inhibition Measure_Absorbance->Calculate_Activity Result Antioxidant Activity Calculate_Activity->Result

Caption: A simplified workflow for the DPPH antioxidant assay.

Conclusion

This compound serves as an indispensable tool for researchers in the field of neuropharmacology and drug metabolism. Its physical and chemical properties are closely related to its non-deuterated counterpart, with the key difference being the isotopic labeling that enables its use in sensitive analytical methodologies. The well-established free radical scavenging mechanism of Edaravone provides a solid foundation for understanding the therapeutic potential and for the design of experiments involving this compound. The experimental protocols outlined in this guide offer a starting point for the characterization and evaluation of this important research compound.

References

Edaravone-D5: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Edaravone-D5, a deuterium-labeled stable isotope of the neuroprotective drug Edaravone. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of Edaravone in various biological matrices. This document details the synthesis, analytical methodologies, and key validation parameters of Edaravone-D5 as an internal standard, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Edaravone and the Role of Internal Standards

Edaravone is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Accurate quantification of Edaravone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Edaravone-D5, is the gold standard for quantitative bioanalysis using mass spectrometry. Internal standards are essential for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method. Edaravone-D5, being chemically identical to Edaravone but with a different mass, co-elutes with the analyte and experiences similar ionization efficiency, making it an ideal internal standard.

Synthesis of Edaravone-D5

The synthesis of Edaravone-D5 is analogous to the well-established Knorr pyrazole synthesis for unlabeled Edaravone. The key difference lies in the use of a deuterated starting material, specifically phenylhydrazine-d5.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Phenylhydrazine-d5 Phenylhydrazine-d5 Reaction Knorr Pyrazole Synthesis Phenylhydrazine-d5->Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction Edaravone-D5 Edaravone-D5 Reaction->Edaravone-D5

Figure 1: General synthesis scheme for Edaravone-D5.

Detailed Protocol:

While a specific, publicly available, detailed protocol for the synthesis of Edaravone-D5 is not readily found, the following is a generalized procedure based on the known synthesis of Edaravone.

  • Reaction Setup: In a reaction vessel, dissolve phenylhydrazine-d5 in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.

  • Addition of Reactant: Slowly add ethyl acetoacetate to the solution of phenylhydrazine-d5 while stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Cyclization: The reaction mixture is then heated under reflux to facilitate the cyclization and formation of the pyrazolinone ring.

  • Purification: After the reaction is complete, the mixture is cooled, and the crude Edaravone-D5 is isolated by filtration. The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final high-purity product.

Application of Edaravone-D5 in Bioanalytical Methods

Edaravone-D5 is primarily used as an internal standard in LC-MS/MS methods for the quantification of Edaravone in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF).

Experimental Workflow

The general workflow for the quantification of Edaravone using Edaravone-D5 as an internal standard is depicted below.

G A Biological Sample Collection (e.g., Plasma) C Addition of Edaravone-D5 (Internal Standard) A->C B Sample Preparation (Protein Precipitation with Acetonitrile) D LC-MS/MS Analysis B->D C->B E Data Processing and Quantification D->E

Figure 2: Experimental workflow for Edaravone quantification.

Detailed Experimental Protocol: LC-MS/MS Method

The following protocol is a representative example of an LC-MS/MS method for the quantification of Edaravone in plasma using Edaravone-D5 as an internal standard.

3.2.1. Sample Preparation

  • To 50 µL of plasma sample, add 10 µL of Edaravone-D5 internal standard working solution (e.g., 200 ng/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.2.2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution depending on the method
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Edaravone) m/z 175.1 → 133.1
MRM Transition (Edaravone-D5) m/z 180.1 → 133.1 or other specific fragment

Method Validation Data

A summary of typical validation parameters for an LC-MS/MS method for the quantification of Edaravone in human plasma using Edaravone-D5 as an internal standard is presented below.

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Mechanism of Action of Edaravone: Signaling Pathways

Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily by scavenging free radicals and modulating key signaling pathways involved in oxidative stress and neuronal survival.

Nrf2/ARE Signaling Pathway

Edaravone is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a major regulator of cellular defense against oxidative stress.

G Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to G Edaravone Edaravone GDNF GDNF Edaravone->GDNF Increases expression GFRa1 GFRα1 GDNF->GFRa1 Binds to RET RET Receptor GFRa1->RET Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RET->Downstream_Signaling Initiates Neuronal_Survival Neuronal Survival and Growth Downstream_Signaling->Neuronal_Survival Promotes

Applications of Edaravone in Neurological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edaravone, a potent free radical scavenger, has emerged as a significant therapeutic agent in the management of neurological disorders characterized by oxidative stress. Initially approved for acute ischemic stroke in Japan, its application has expanded to the treatment of amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the applications of edaravone in neurological research, with a particular focus on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. While the exploration of deuterated forms of edaravone is a logical step in drug development to potentially improve pharmacokinetic and pharmacodynamic properties, publicly available research specifically detailing deuterated edaravone is limited at present. Therefore, this guide will focus on the extensive data available for edaravone, providing a foundational understanding for researchers and developers interested in this neuroprotective agent and its potential future iterations.

Introduction to Edaravone and the Rationale for Deuteration

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a small-molecule antioxidant that readily crosses the blood-brain barrier.[1] Its primary mechanism of action involves scavenging of free radicals, thereby mitigating oxidative damage to neurons and other cells in the central nervous system.[2][3] Oxidative stress is a key pathological feature in numerous neurological diseases, including ALS, ischemic stroke, Alzheimer's disease, and Parkinson's disease.[4][5][6]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to improve metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen. While specific data on deuterated edaravone is not widely available, the principles of deuteration suggest it could offer an enhanced therapeutic profile for this neuroprotective agent.

Mechanism of Action of Edaravone

Edaravone exerts its neuroprotective effects through multiple pathways, primarily centered around its potent antioxidant properties.

  • Free Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are highly damaging to cellular components.[1][7] By neutralizing these free radicals, edaravone prevents lipid peroxidation of cell membranes and subsequent neuronal damage.[2]

  • Anti-inflammatory Effects: Edaravone has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the resident immune cells of the brain.[3]

  • Modulation of Cellular Pathways: Recent preclinical research suggests that edaravone may also modulate key cellular pathways involved in neurodegeneration, such as the SIRT1-XBP1 pathway, and may help in correcting the mislocalization of TDP-43, a protein implicated in the pathology of ALS.[8]

Below is a diagram illustrating the proposed signaling pathways influenced by edaravone.

cluster_stress Oxidative Stress cluster_cellular_damage Cellular Damage cluster_neuroinflammation Neuroinflammation cluster_neurodegeneration Neurodegeneration ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Microglia_Activation Microglia Activation ROS->Microglia_Activation RNS Reactive Nitrogen Species (RNS) RNS->Protein_Oxidation Neuronal_Death Neuronal Death Lipid_Peroxidation->Neuronal_Death DNA_Damage->Neuronal_Death Protein_Oxidation->Neuronal_Death Proinflammatory_Cytokines Pro-inflammatory Cytokines Microglia_Activation->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Death Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->RNS Scavenges Edaravone->Microglia_Activation Inhibits

Caption: Proposed mechanism of action of edaravone in mitigating neurodegeneration.

Preclinical Research Applications

Edaravone has been extensively studied in various animal models of neurological diseases, demonstrating its neuroprotective potential.

Amyotrophic Lateral Sclerosis (ALS)

In preclinical models of ALS, such as the wobbler mouse and mutant SOD1 transgenic mice, edaravone has been shown to delay the onset of motor deficits, reduce motor neuron loss, and decrease markers of oxidative stress.[9]

Ischemic Stroke

In rodent models of ischemic stroke, edaravone administration has been found to reduce infarct volume, decrease brain edema, and improve neurological outcomes.[10]

Alzheimer's Disease (AD)

Studies using mouse models of AD have shown that edaravone can reduce the deposition of amyloid-beta plaques, decrease tau hyperphosphorylation, and improve cognitive deficits.[5][6]

Other Neurological Conditions

Preclinical evidence also supports the potential therapeutic use of edaravone in other neurological conditions, including traumatic brain injury, Parkinson's disease, and frontotemporal dementia.[2][11][12]

Clinical Research Applications and Data

Clinical trials have established the efficacy and safety of edaravone in specific patient populations with neurological disorders.

Amyotrophic Lateral Sclerosis (ALS)

A pivotal Phase 3 clinical trial (MCI186-19) demonstrated that edaravone significantly slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score in a specific subgroup of patients with early-stage ALS.[13]

Table 1: Key Efficacy Data from Edaravone Phase 3 Trial in ALS (Study MCI186-19)

ParameterEdaravone GroupPlacebo Groupp-value
Change in ALSFRS-R Score at 24 Weeks -5.01 ± 0.64-7.50 ± 0.660.0013
Reduction in Decline Rate -33%-

Data from post-hoc analyses of Study MCI186-19.[13]

Ischemic Stroke

In Japan, edaravone is approved for the treatment of acute ischemic stroke. Clinical studies have shown that it can improve neurological outcomes and activities of daily living in these patients.[14][15]

Pharmacokinetics of Edaravone

Understanding the pharmacokinetic profile of edaravone is crucial for its clinical application.

Table 2: Pharmacokinetic Parameters of Intravenous and Oral Edaravone

ParameterIntravenous (60 mg)Oral Suspension (105 mg)
Bioavailability 100%~57%[16]
Tmax (Time to Maximum Concentration) End of infusion0.3 - 0.8 hours[17]
Half-life (t1/2) 4.5 - 9 hours[16]Not specified
Volume of Distribution (Vd) 63.1 L[16]Not specified
Protein Binding ~92% (mainly to albumin)[4]~92% (mainly to albumin)
Metabolism Metabolized to inactive sulfate and glucuronide conjugates[4]Metabolized to inactive sulfate and glucuronide conjugates
Elimination Primarily renal excretion of metabolites[4]Primarily renal excretion of metabolites

Experimental Protocols

This section provides an overview of key experimental methodologies used in edaravone research.

Synthesis of Edaravone

A common method for the synthesis of edaravone involves the Knorr pyrazole synthesis.[1]

Phenylhydrazine Phenylhydrazine Reaction Condensation (Knorr pyrazole synthesis) Phenylhydrazine->Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction Edaravone Edaravone Reaction->Edaravone

Caption: Simplified workflow for the synthesis of edaravone.

Protocol:

  • Reaction Setup: Phenylhydrazine and ethyl acetoacetate are reacted in a suitable solvent, often ethanol or acetic acid.

  • Condensation: The reaction mixture is typically heated under reflux to facilitate the condensation reaction.

  • Crystallization: Upon cooling, edaravone crystallizes out of the solution.

  • Purification: The crude product is then collected by filtration and can be further purified by recrystallization to obtain high-purity edaravone.

In Vitro Antioxidant Activity Assay (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds like edaravone.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: Edaravone is dissolved in the same solvent at various concentrations.

  • Reaction: The edaravone solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents to study the effects of neuroprotective agents.

Protocol:

  • Anesthesia: The animal (e.g., rat or mouse) is anesthetized.

  • Surgical Procedure: A small incision is made in the neck to expose the common carotid artery. A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

  • Occlusion Period: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.

  • Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: Edaravone or a vehicle control is administered at a predetermined time point (before, during, or after ischemia).

  • Neurological Assessment: Neurological deficits are assessed at various time points after the procedure using standardized scoring systems.

  • Histological Analysis: The animal is euthanized at the end of the experiment, and the brain is removed for histological analysis to determine the infarct volume.

Quantification of Edaravone in Biological Samples (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying edaravone in biological matrices such as plasma.[18]

Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation Ionization Ionization Source (e.g., ESI) LC_Separation->Ionization Mass_Analyzer1 Mass Analyzer 1 (Quadrupole) Ionization->Mass_Analyzer1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Mass Analyzer 2 (Quadrupole) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis

Caption: Workflow for the quantification of edaravone using LC-MS/MS.

Protocol:

  • Sample Preparation: Proteins are precipitated from the plasma sample using a suitable organic solvent (e.g., acetonitrile). The supernatant containing edaravone is collected.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate edaravone from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Edaravone is ionized, and specific precursor and product ion transitions are monitored for quantification.

  • Quantification: The concentration of edaravone in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Future Directions and Conclusion

Edaravone has demonstrated significant promise as a neuroprotective agent for debilitating neurological disorders. Its established efficacy in certain patient populations with ALS and ischemic stroke underscores the therapeutic potential of targeting oxidative stress. While the current body of research on deuterated edaravone is nascent, the well-understood benefits of deuteration in drug development suggest that a deuterated analog of edaravone could offer an improved pharmacokinetic profile, potentially leading to enhanced efficacy and patient compliance. Further research into the synthesis, preclinical testing, and clinical evaluation of deuterated edaravone is warranted to explore this potential. This technical guide serves as a foundational resource for researchers and drug developers, providing a comprehensive overview of the current knowledge on edaravone and a framework for future investigations into its deuterated and other next-generation analogs.

References

The Role of Edaravone-D5 in Advancing In Vitro and In Vivo Research of Edaravone

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone, a potent free radical scavenger, has garnered significant attention in the scientific community for its neuroprotective properties. Approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, its mechanism of action is centered on mitigating oxidative stress, a key pathological factor in various neurological disorders.[1][2][3] To rigorously evaluate its efficacy, safety, and pharmacokinetic profile in both laboratory (in vitro) and animal (in vivo) models, precise and reliable analytical methods are paramount. This is where Edaravone-D5, a deuterated analogue of Edaravone, plays a critical role. This technical guide provides an in-depth overview of the application of Edaravone-D5 in research settings, focusing on its use as an internal standard in analytical methodologies that underpin the in vitro and in vivo studies of Edaravone.

Understanding Edaravone-D5

Edaravone-D5 is a stable isotope-labeled version of Edaravone where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[4][5] This substitution results in a molecule that is chemically identical to Edaravone in its reactivity and biological behavior but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled Edaravone by mass spectrometry, making it an ideal internal standard for quantitative analysis.[6]

The primary application of Edaravone-D5 is in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of Edaravone concentration measurements in various biological matrices like plasma, cerebrospinal fluid, and tissue homogenates.[6]

Core Applications of Edaravone-D5 in Research

The use of Edaravone-D5 is integral to a wide range of studies aimed at elucidating the therapeutic potential of Edaravone.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In these studies, Edaravone-D5 is spiked into biological samples as an internal standard before sample preparation and analysis. Its presence helps to correct for any variability that may occur during the analytical process, such as extraction inefficiencies or instrument fluctuations.

Key Pharmacokinetic Parameters Determined Using Edaravone-D5 as an Internal Standard:

ParameterDescriptionRelevance in Edaravone Studies
Cmax Maximum (or peak) serum concentration that a drug achieves.Indicates the peak exposure to Edaravone after administration.
Tmax Time at which the Cmax is observed.Provides information on the rate of absorption.
AUC Area under the plasma drug concentration-time curve.Represents the total drug exposure over time.
t1/2 Elimination half-life.Determines the time it takes for the drug concentration to decrease by half.
CL Clearance.Measures the volume of plasma from which the drug is completely removed per unit of time.
Vd Volume of distribution.Indicates the extent of drug distribution in the body tissues.
In Vitro Studies

In vitro studies using cell cultures are crucial for investigating the mechanism of action of Edaravone at a molecular level. These studies often involve exposing cells to Edaravone and then measuring various cellular responses. Edaravone-D5 is used in the analytical methods to quantify the concentration of Edaravone in the cell culture media or cell lysates, ensuring accurate dose-response relationships are established.

Examples of In Vitro Applications:

  • Neuroprotection Assays: Quantifying Edaravone uptake in neuronal cell lines exposed to oxidative stress.

  • Anti-inflammatory Studies: Measuring Edaravone concentrations in studies investigating its effect on inflammatory pathways in microglial cells.[7]

  • Metabolism Studies: Using liver microsomes to study the metabolic pathways of Edaravone, with Edaravone-D5 as a tool for accurate quantification of the parent drug and its metabolites.

In Vivo Studies

In vivo studies in animal models are essential for evaluating the efficacy and safety of Edaravone in a whole-organism context. These studies are critical for bridging the gap between preclinical and clinical research. The use of Edaravone-D5 is indispensable for correlating the observed pharmacological effects with the systemic exposure to Edaravone.

Examples of In Vivo Applications:

  • Animal Models of ALS: In transgenic mouse models of ALS, Edaravone-D5 is used to measure plasma and central nervous system concentrations of Edaravone to establish a pharmacokinetic-pharmacodynamic (PK/PD) relationship with neuroprotective outcomes.[8]

  • Animal Models of Ischemic Stroke: Following induced stroke in rodents, Edaravone is administered, and its concentration in brain tissue and plasma is accurately determined using Edaravone-D5 to assess its ability to cross the blood-brain barrier and exert its therapeutic effects.[9][10]

  • Toxicology Studies: In safety and toxicology studies, Edaravone-D5 helps in the precise measurement of Edaravone levels to establish safe dosage ranges.

Experimental Protocols: A Representative LC-MS/MS Method

The following is a generalized protocol for the quantification of Edaravone in plasma samples using Edaravone-D5 as an internal standard. This protocol is a composite of methodologies frequently reported in the literature.[6][11][12]

Objective

To accurately quantify the concentration of Edaravone in plasma samples obtained from in vivo or in vitro studies.

Materials and Reagents
  • Edaravone reference standard

  • Edaravone-D5 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological plasma samples

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)

Procedure
  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Edaravone and Edaravone-D5 in methanol.

    • Create a series of calibration standards by spiking known concentrations of Edaravone into blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the Edaravone-D5 internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5 µL) of the prepared sample onto the analytical column.

      • Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile to separate Edaravone and Edaravone-D5 from other plasma components.

    • Mass Spectrometric Detection:

      • Utilize an ESI source in positive ion mode.

      • Monitor the specific mass-to-charge ratio (m/z) transitions for Edaravone (e.g., 175.1 → 133.0) and Edaravone-D5 (e.g., 180.1 → 80.9).[6]

  • Data Analysis:

    • Calculate the peak area ratio of Edaravone to Edaravone-D5.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Edaravone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Edaravone's Neuroprotective Action

Edaravone_Mechanism ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Edaravone Edaravone Edaravone->ROS Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Neuronal_Damage Neuronal Damage & Cell Death Lipid_Peroxidation->Neuronal_Damage

Caption: Edaravone's neuroprotective mechanism via ROS scavenging.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Dosing In Vivo Dosing (e.g., Animal Model) Sampling Biological Sample Collection (e.g., Plasma) Dosing->Sampling Spiking Spiking with Edaravone-D5 (IS) Sampling->Spiking Preparation Sample Preparation (Protein Precipitation) Spiking->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Analysis & Quantification Analysis->Quantification PK_Parameters Pharmacokinetic Parameter Calculation Quantification->PK_Parameters

References

A Technical Guide to Edaravone-D5: Commercial Availability, Analysis, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated form of Edaravone, Edaravone-D5. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed information on its commercial availability, analytical methodologies, and the mechanistic pathways of its non-deuterated counterpart.

Commercial Availability and Suppliers

Edaravone-D5, a stable isotope-labeled version of the neuroprotective drug Edaravone, is available from a variety of commercial suppliers. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of Edaravone in biological matrices. Sourcing high-purity Edaravone-D5 is critical for reliable experimental outcomes. A certificate of analysis (CoA) should always be requested from the supplier to verify the product's specifications.

Below is a summary of prominent suppliers and their reported product specifications for Edaravone-D5.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Availability
Simson Pharma Limited E220017-1228765-67-0C₁₀H₅D₅N₂O179.23In Stock[1]
MedChemExpress HY-B0099S99.52%1228765-67-0C₁₀H₅D₅N₂O179.232-4 weeks
ChemScene CS-0111446≥98%1228765-67-0C₁₀H₅D₅N₂O179.23-
Clinivex -----In Stock
CD Bioparticles CDDAPI24-001-L---174.2 (unlabeled)-
Adva Tech Group Inc. ->95% (HPLC)----
TLC Pharmaceutical Standards E-5328-10MG-----
Clearsynth CS-Y-00158≥90% (HPLC)1228765-67-0C₁₀H₅D₅N₂O179.23-
SynZeal SZ-E043D01-1228765-67-0C₁₀H₅D₅N₂O179.2Synthesis on demand
Aquigen Bio Sciences --1228765-67-0C₁₀H₅D₅N₂O179.2Custom Synthesis

Experimental Protocols: Quantification of Edaravone using Edaravone-D5 Internal Standard

The primary application of Edaravone-D5 is as an internal standard for the accurate quantification of Edaravone in biological samples, such as plasma, urine, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed protocol adapted from published methodologies.[2]

Materials and Reagents
  • Edaravone (analyte)

  • Edaravone-D5 (internal standard)[2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

  • Agilent 1290 Infinity II UHPLC system (or equivalent)[2]

  • Agilent 6490 triple quadrupole mass spectrometer (or equivalent)[2]

  • Acclaim Polar Advantage II C18 column (2.1 × 100 mm, 3 μm) (or equivalent)[2]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Edaravone and Edaravone-D5 in methanol to prepare individual stock solutions of 1 mg/mL.[2] Store stock solutions at -20°C.[2]

  • Working Standard Solutions:

    • Edaravone: Prepare a series of working standard solutions by diluting the Edaravone stock solution with 50% methanol to achieve concentrations ranging from 0.02 to 20 µg/mL.[2]

    • Edaravone-D5 (Internal Standard): Prepare a working internal standard (IS) solution of 20 ng/mL by diluting the Edaravone-D5 stock solution with 50% methanol.[2]

  • Stability Enhancement: Add 5 µL of 20% formic acid to each working solution to improve the stability of Edaravone.[2]

Sample Preparation (Protein Precipitation Method)
  • Pipette 50 µL of the biological sample (plasma, urine, etc.) into a microcentrifuge tube.

  • Add 10 µL of the 20 ng/mL Edaravone-D5 internal standard working solution.

  • Add 150 µL of acetonitrile.[2]

  • Vortex the mixture for 3 minutes.[2]

  • Centrifuge at 15,000 × g for 5-10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube or vial for analysis.

  • Inject 5 µL of the supernatant into the UHPLC-MS/MS system.[2]

UHPLC-MS/MS Conditions
  • UHPLC System: Agilent 1290 Infinity II or equivalent.[2]

  • Column: Acclaim Polar Advantage II C18 (2.1 × 100 mm, 3 μm).[2]

  • Column Temperature: 40°C.[2]

  • Autosampler Temperature: 4°C.[2]

  • Mobile Phase:

    • A: Distilled water

    • B: Acetonitrile

    • Isocratic elution with A:B = 55:45.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Total Run Time: 5 minutes.[2]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Edaravone: m/z 175.10 → 133.00[2]

    • Edaravone-D5 (IS): m/z 180.12 → 80.90[2]

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Edaravone to Edaravone-D5 against the concentration of the Edaravone standards. Use the regression equation from the calibration curve to determine the concentration of Edaravone in the unknown biological samples.

Signaling Pathways and Mechanism of Action

Edaravone is a potent free radical scavenger, and its neuroprotective effects are primarily attributed to its antioxidant properties.[3] It effectively quenches harmful reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. The following diagrams illustrate the key mechanistic pathways of Edaravone.

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Edaravone_Radical Edaravone Radical (Stabilized) ROS->Edaravone_Radical Accepts electron from Edaravone Cellular_Damage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Edaravone Edaravone Edaravone->Edaravone_Radical Donates electron Oxidized_Product Stable Oxidized Product (OPB) Edaravone_Radical->Oxidized_Product Forms

Caption: Edaravone's direct free radical scavenging mechanism.

Edaravone's antioxidant activity also involves the modulation of endogenous antioxidant pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) and AHR (Aryl Hydrocarbon Receptor) signaling pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone_ext Edaravone AHR AHR Edaravone_ext->AHR Activates Keap1 Keap1 Edaravone_ext->Keap1 Inhibits AHR_Nuc AHR AHR->AHR_Nuc Translocates to Nucleus Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits (degradation) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates to Nucleus AHR_ARNT AHR-ARNT Complex AHR_Nuc->AHR_ARNT Dimerizes with ARNT ARNT ARNT->AHR_ARNT Cytoprotective_Genes Increased Expression of Cytoprotective Genes (e.g., CYP1A1) AHR_ARNT->Cytoprotective_Genes Induces Transcription ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Increased Expression of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Promotes Transcription

Caption: Edaravone's modulation of the AHR and Nrf2 antioxidant pathways.

Conclusion

Edaravone-D5 is an essential tool for researchers engaged in the study of Edaravone's pharmacokinetics and metabolism. Its commercial availability from multiple suppliers allows for its procurement for research purposes. The provided experimental protocol for LC-MS/MS analysis serves as a detailed guide for its application as an internal standard. Furthermore, understanding the free radical scavenging and signaling pathway modulation of Edaravone provides a deeper insight into its therapeutic potential, which is crucial for ongoing and future drug development efforts in neurodegenerative diseases.

References

Edaravone D5 CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Edaravone D5, a deuterated analog of Edaravone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanisms of action.

Core Compound Information

This compound is a stable, isotopically labeled form of Edaravone, a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The deuteration of the phenyl group provides a valuable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 1228765-67-0[1][2][3][4][5][6]
Molecular Formula C₁₀H₅D₅N₂O[2][3][4][5]
Molecular Weight 179.23 g/mol [1][2][3][4][5]
IUPAC Name 5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one[1]
Synonyms Edaravone-d5, MCI-186-d5[1][2][6]
Appearance Pale beige to white solid[3][7]
Solubility Soluble in DMSO[3]
Storage 2-8°C[3][4]

Mechanism of Action and Signaling Pathways

Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily centered on its potent antioxidant properties. It functions as a free radical scavenger, mitigating oxidative stress which is a key pathological feature in neurodegenerative diseases.[8] Recent research has elucidated several signaling pathways that are modulated by Edaravone.

One of the primary mechanisms of Edaravone's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1).[8][9] This pathway enhances the cellular defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone Edaravone Keap1_Nrf2 Keap1-Nrf2 Complex Edaravone->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 Antioxidant_Enzymes Other Antioxidant Enzymes Transcription->Antioxidant_Enzymes

Edaravone's activation of the Nrf2 signaling pathway.

Recent studies have shown that Edaravone can bind to and activate the Aryl Hydrocarbon Receptor (AHR).[10][11] Upon activation, AHR translocates to the nucleus and promotes the expression of cytoprotective genes, some of which overlap with the Nrf2 pathway, further contributing to its antioxidant and neuroprotective effects.[10][11]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone Edaravone AHR_complex AHR Complex Edaravone->AHR_complex binds and activates AHR AHR AHR_complex->AHR releases AHR_n AHR AHR->AHR_n translocates to ARNT ARNT AHR_n->ARNT dimerizes with AHR_ARNT AHR-ARNT Complex AHR_n->AHR_ARNT ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE binds to Gene_Expression Cytoprotective Gene Expression XRE->Gene_Expression

Edaravone's role in the AHR signaling pathway.

Edaravone has also been found to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.[12] This pathway is crucial for the survival and maintenance of motor neurons. Edaravone's ability to enhance this signaling cascade suggests a neurotrophic mechanism of action, contributing to its therapeutic effects in ALS.[12]

Experimental Protocols

The following sections detail key experimental methodologies relevant to the study of Edaravone.

A validated, stability-indicating RP-HPLC method is crucial for the accurate quantification of Edaravone in pharmaceutical formulations and biological samples. The following protocol is based on established methods.[13][14][15][16][17]

3.1.1. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm).[13][14][15][16]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20-25 min: Linear gradient to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[17]

  • Injection Volume: 20 µL.[17]

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.[17]

3.1.2. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range of 5-100 µg/mL.

  • Sample Preparation: Dilute samples to fall within the linear range of the assay.

3.1.3. Method Validation

The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14][15][16]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Standards Prepare Working Standards (5-100 µg/mL) Stock->Standards Injection Inject 20 µL onto C18 Column Standards->Injection Sample Prepare Sample Solution Sample->Injection Separation Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Injection->Separation Detection UV Detection at 260 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Edaravone Concentration Calibration->Quantification

General workflow for HPLC analysis of Edaravone.

The following protocol is a representative example of Edaravone administration in a mouse model of neurodegeneration, based on published studies.[18]

3.2.1. Animal Model

  • Species: Mouse (e.g., SCA1 knock-in model).[18]

  • Age: 8 weeks at the start of treatment.[18]

3.2.2. Dosing and Administration

  • Drug Formulation: Edaravone dissolved in saline.

  • Dose: 40 mg/kg body weight.[18]

  • Route of Administration: Daily intraperitoneal (i.p.) injection.

  • Treatment Duration: 95-100 days.[18]

  • Control Group: Administered an equivalent volume of saline.

3.2.3. Outcome Measures

  • Behavioral Tests: Rotarod, open field test, gait analysis.[18]

  • Histological Examination: Brain tissue analysis for neurodegeneration markers.

  • Biochemical Analyses: Measurement of oxidative stress markers, inflammatory cytokines, and neurotrophic factors.

Clinical Administration

In clinical settings, Edaravone is administered intravenously or as an oral suspension for the treatment of ALS.[19]

  • Intravenous (IV) Infusion: The standard dosage is 60 mg administered over a 60-minute IV infusion.[19]

    • Initial Cycle: Daily for 14 days, followed by a 14-day drug-free period.[19]

    • Subsequent Cycles: Daily for 10 of 14 days, followed by a 14-day drug-free period.[19]

  • Oral Suspension: An oral formulation is available, with dosing regimens designed to provide comparable exposure to the IV formulation.[20][21]

This technical guide provides a foundational understanding of this compound, its properties, mechanisms, and relevant experimental protocols. For further details, researchers are encouraged to consult the cited literature.

References

A Technical Guide to the Neuroprotective Effects of Edaravone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

To the Intended Audience of Researchers, Scientists, and Drug Development Professionals:

This technical guide provides a comprehensive overview of the neuroprotective effects of edaravone, a potent free radical scavenger. The initial scope of this document was to include a comparative analysis with a deuterated analog. However, a thorough review of the current scientific literature did not yield sufficient public data on a deuterated version of edaravone.

Therefore, this guide has been adapted to focus on edaravone and its notable analog, edaravone dexborneol , for which comparative clinical data exists. This document synthesizes preclinical and clinical findings, details experimental methodologies, and visualizes key biological pathways to serve as a valuable resource for ongoing research and development in neuroprotective therapeutics.

Introduction: Edaravone and the Rationale for Analog Development

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a small-molecule antioxidant that has demonstrated neuroprotective activity in conditions characterized by oxidative stress and neuroinflammation, such as acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action is primarily attributed to its potent scavenging of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons and other cells.[2][3] Edaravone's ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system.[1]

The development of edaravone analogs, such as edaravone dexborneol, aims to enhance its therapeutic efficacy. Edaravone dexborneol is a combination of edaravone and (+)-borneol, an agent with anti-inflammatory properties.[4][5] The synergistic action of these two components is intended to provide a more robust neuroprotective effect than edaravone alone.[4]

Core Mechanisms and Signaling Pathways

Edaravone's neuroprotective effects are multifactorial, extending beyond simple ROS scavenging. It modulates several intracellular signaling pathways crucial for neuronal survival and response to injury.

Oxidative Stress and the Nrf2 Pathway

A primary mechanism of edaravone is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][6] Under conditions of oxidative stress, edaravone promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6]

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Edaravone Edaravone Keap1_Nrf2 Keap1-Nrf2 Complex Edaravone->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS scavenges

Edaravone's activation of the Nrf2 antioxidant pathway.
Modulation of Nitric Oxide Synthase (NOS) Isoforms

Edaravone has been shown to differentially regulate the expression of nitric oxide synthase (NOS) isoforms. It promotes the expression of endothelial NOS (eNOS), which is beneficial for cerebral blood flow, while decreasing the expression of neuronal NOS (nNOS) and inducible NOS (iNOS), which can be detrimental in ischemic conditions by contributing to the formation of peroxynitrite.[2][3]

BDNF-TrkB Signaling Pathway

Evidence suggests that edaravone's neuroprotective effects are also linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway.[1] This pathway is essential for neuronal survival, growth, and repair.

G Edaravone Edaravone mBDNF mBDNF (mature BDNF) Edaravone->mBDNF increases expression TrkB TrkB Receptor mBDNF->TrkB binds and activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt activates Neuronal_Survival Neuronal Survival and Growth PI3K_Akt->Neuronal_Survival promotes

Edaravone's influence on the BDNF-TrkB signaling pathway.

Quantitative Data: Preclinical and Clinical Efficacy

The following tables summarize key quantitative data from studies evaluating the efficacy of edaravone and its analog, edaravone dexborneol.

Table 1: Preclinical Efficacy of Edaravone in Animal Models
ModelSpeciesKey Outcome MeasureEdaravone EffectCitation
Focal Cerebral IschemiaRatInfarct VolumeSignificantly decreased[7]
Traumatic Brain InjuryRatNeuronal Number (CA3)Significantly increased[8]
Wobbler Mouse (ALS model)MouseMuscle WeaknessSignificantly attenuated
Pilocarpine-Induced Status EpilepticusRatHippocampal Cell LossSignificantly prevented
Table 2: Comparative Clinical Efficacy of Edaravone vs. Edaravone Dexborneol in Acute Ischemic Stroke
ParameterEdaravone Dexborneol GroupEdaravone GroupOdds Ratio (95% CI)P-valueCitation
Proportion of Patients with Good Functional Outcome (mRS score ≤1) at Day 90 67.18% (393/585)58.97% (342/580)1.42 (1.12–1.81)0.004[4][5]

mRS: modified Rankin Scale

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the neuroprotective effects of edaravone.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to simulate focal cerebral ischemia.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded using an intraluminal filament. The occlusion is maintained for a specific duration (e.g., 2 hours) followed by reperfusion.

  • Drug Administration: Edaravone (e.g., 3 mg/kg) or vehicle is administered intravenously, often at the time of reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A graded scale is used to assess motor and behavioral deficits at various time points post-surgery.

    • Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to quantify the ischemic lesion size.

G start Start: Anesthetize Rat mcao Induce MCAO (e.g., 2-hour occlusion) start->mcao reperfusion Reperfusion: Remove Filament mcao->reperfusion treatment Administer Edaravone or Vehicle (IV) reperfusion->treatment neuro_scoring Neurological Scoring (e.g., 24h, 48h, 72h) treatment->neuro_scoring sacrifice Sacrifice Animal (e.g., at 72h) neuro_scoring->sacrifice staining Brain Slicing and TTC Staining sacrifice->staining analysis Quantify Infarct Volume staining->analysis end End: Data Analysis analysis->end

Workflow for the MCAO experimental model.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This model simulates ischemic conditions in a controlled cellular environment.

  • Cell Culture: Primary neurons are cultured from fetal rat brains.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a defined period.

  • Treatment: Edaravone is added to the culture medium at various concentrations, either before, during, or after the OGD insult.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the medium.

  • Measurement of Oxidative Stress: Levels of ROS can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

Clinical Trial Protocol: Edaravone Dexborneol vs. Edaravone for Acute Ischemic Stroke
  • Study Design: A multicenter, randomized, double-blind, comparative phase III clinical trial.[5]

  • Inclusion Criteria: Patients aged 35 to 80 years, diagnosed with acute ischemic stroke, with a National Institutes of Health Stroke Scale (NIHSS) score between 4 and 24, and within 48 hours of stroke onset.[5]

  • Randomization and Treatment: Patients are randomized 1:1 to receive either a 14-day infusion of edaravone dexborneol or edaravone.[5]

  • Primary Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤1 at day 90 post-randomization.[5]

Conclusion and Future Directions

Edaravone has established itself as a significant neuroprotective agent, primarily through its potent antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways like Nrf2 and BDNF-TrkB underscores its multifaceted mechanism of action. The development of analogs like edaravone dexborneol demonstrates a promising strategy to enhance efficacy, with clinical data suggesting improved functional outcomes in acute ischemic stroke compared to edaravone alone.[4][5]

Future research should continue to explore novel analogs and formulations to optimize the pharmacokinetic and pharmacodynamic properties of edaravone. Further elucidation of its downstream signaling targets will be crucial for identifying new therapeutic opportunities and for designing more effective combination therapies for a range of neurodegenerative and ischemic conditions. High-quality preclinical studies are essential to inform the design of robust clinical trials.

References

Role of Edaravone D5 in studying oxidative stress pathways.

Author: BenchChem Technical Support Team. Date: November 2025

Integral Role of Edaravone-D5 in Advancing Oxidative Stress Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in numerous neurodegenerative diseases and acute ischemic events.[1][2] Edaravone, a potent free-radical scavenger, has emerged as a significant therapeutic agent, particularly in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][3] Its efficacy lies in its ability to neutralize damaging free radicals and inhibit lipid peroxidation.[2][3][4] However, the accurate and reliable quantification of Edaravone in biological matrices is paramount to understanding its pharmacokinetics, efficacy, and underlying mechanisms. This technical guide elucidates the critical role of Edaravone-D5, a deuterated stable isotope of Edaravone, as an internal standard in the bioanalytical methods that underpin this research. By ensuring precision in quantification, Edaravone-D5 is indispensable for the rigorous study of oxidative stress pathways and the development of Edaravone as a neuroprotective agent.

Introduction: Challenge of Oxidative Stress and the Promise of Edaravone

Oxidative stress is implicated in the pathophysiology of a wide range of diseases, including ALS, Alzheimer's, and cerebral ischemia.[1][2] It arises from an overproduction of ROS, which can lead to significant cellular damage, including lipid peroxidation of cell membranes, protein modification, and DNA damage, ultimately resulting in neuronal cell death.[1][4][5]

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a powerful antioxidant that functions by scavenging free radicals, particularly peroxyl and hydroxyl radicals.[1][2][3] Its amphiphilic nature allows it to act on both water-soluble and lipid-soluble radicals, thereby protecting cell membranes from lipid peroxidation.[3][6] neuroprotective effects of Edaravone are attributed to its ability to mitigate this ROS-induced damage.[1][4] To properly evaluate its therapeutic potential and mechanisms of action, researchers must be able to measure its concentration in biological systems with high accuracy. This is where the role of Edaravone-D5 becomes essential.

Principle of Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results. An IS is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to every sample, calibrator, and quality control sample. Its purpose is to correct for variability during sample preparation and analysis, such as extraction loss or fluctuations in mass spectrometer signal.

Edaravone-D5 is the ideal internal standard for Edaravone quantification.[7] As a deuterated isotopologue, it shares the same chemical structure and properties as Edaravone, meaning it behaves identically during sample extraction and chromatographic separation. However, due to the five deuterium atoms replacing five hydrogen atoms, it has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (Edaravone) and the internal standard (Edaravone-D5), while their shared chemical behavior ensures that any experimental variation affects both compounds equally.[7] ratio of the analyte's signal to the internal standard's signal provides a highly reliable and reproducible measure of the analyte's concentration.

Figure 1. Relationship between Edaravone and its deuterated internal standard, Edaravone-D5.

Edaravone's Mechanism in Mitigating Oxidative Stress

Edaravone exerts its neuroprotective effects by directly interrupting the cascade of oxidative damage. It readily donates an electron to neutralize highly reactive free radicals like peroxyl (ROO•) and hydroxyl (•OH) radicals, converting them into more stable, less harmful molecules.[2][3][6] This action prevents the chain reaction of lipid peroxidation, which damages neuronal cell membranes, and protects other vital cellular components from oxidative harm.[4] Furthermore, some studies suggest Edaravone may have anti-inflammatory properties and can modulate pathways involving antioxidant enzymes, further bolstering the cell's defense against oxidative stress.[4][8]

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Damage Cellular Damage ROS->Damage Causes Stable Stable Products ROS->Stable Forms Edaravone Edaravone Edaravone->ROS Scavenges / Neutralizes Lipid Lipid Peroxidation (Membrane Damage) Damage->Lipid DNA DNA Damage Damage->DNA Protein Protein Oxidation Damage->Protein

Figure 2. Edaravone's mechanism of action in neutralizing reactive oxygen species (ROS).

Experimental Protocols and Workflow

accurate measurement of Edaravone in biological samples like plasma is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies. use of Edaravone-D5 is integral to the reliability of these protocols.

Detailed Bioanalytical Protocol: Quantification of Edaravone in Plasma

This protocol is a synthesized example based on common methodologies for the LC-MS/MS analysis of Edaravone.[9][10][11]

  • Sample Collection and Handling:

    • Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

    • Critical Step: To prevent ex vivo degradation of the antioxidant Edaravone, it is sometimes necessary to add a stabilizer, such as sodium metabisulfite, to the collection tubes.[10][12]

    • Centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 10 µL of the working internal standard solution (Edaravone-D5, e.g., 20 ng/mL in 50% methanol).[9]

    • Vortex briefly to mix.

    • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.[9]

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge the mixture at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A C18 reverse-phase column (e.g., Agilent Zorbax, 2.1 x 100 mm, 3.5 µm) is commonly used.[9][11]

      • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

      • Flow Rate: Typically 0.2-0.4 mL/min.[9]

      • Injection Volume: 5 µL.[9]

    • Mass Spectrometry:

      • Ionization: Positive-ion electrospray ionization (ESI+) is used.[9]

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Edaravone: m/z 175.1 → 133.0 or 175.1 → 77.1.[9][10][11]

        • Edaravone-D5 (IS): m/z 180.1 → 80.9 (example transition).[9]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio (Edaravone/Edaravone-D5) against the known concentrations of Edaravone standards.

    • concentration of Edaravone in the unknown samples is determined by interpolating their peak area ratios from this calibration curve.

Experimental Workflow Diagram

following diagram illustrates the typical workflow for a preclinical or clinical study investigating Edaravone, highlighting the point at which Edaravone-D5 is introduced.

Workflow A 1. Study Initiation (e.g., Animal Model of Stroke) B 2. Administration of Edaravone A->B C 3. Biological Sample Collection (e.g., Plasma) B->C D 4. Sample Spiking with Edaravone-D5 (Internal Standard) C->D E 5. Sample Preparation (Protein Precipitation) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Quantification using IS) F->G H 8. Pharmacokinetic & Biomarker Analysis G->H

Figure 3. Bioanalytical workflow for studying Edaravone using Edaravone-D5 as an internal standard.

Quantitative Data Presentation

precise data generated through these methods allows for robust characterization of Edaravone's pharmacokinetics and its effects on biomarkers of oxidative stress.

Pharmacokinetic Parameters of Edaravone

following table summarizes pharmacokinetic data from a study in healthy adults after a single oral administration of Edaravone, demonstrating the type of quantitative insights gained.[13][14]

Dose LevelCmax (ng/mL)Tmax (hr)AUC₀₋last (ng·hr/mL)AUC₀₋∞ (ng·hr/mL)
30 mg 363.3 ± 141.00.75 (0.5-1.5)487.8 ± 103.5499.7 ± 105.1
60 mg 805.5 ± 276.90.50 (0.5-0.8)1083.5 ± 204.11098.3 ± 206.8
120 mg 2276.7 ± 846.10.50 (0.5-0.8)3169.3 ± 723.23192.8 ± 726.0
200 mg 4363.3 ± 1530.10.50 (0.3-0.8)6520.3 ± 1515.26554.7 ± 1519.8
300 mg 6825.0 ± 2280.90.50 (0.3-0.8)11466.8 ± 3010.511516.3 ± 3014.2
Data presented as mean ± SD for Cmax and AUC; median (range) for Tmax. Data derived from studies in healthy adults.[13][14]
Effect of Edaravone on Oxidative Stress Biomarkers

Studies have quantified the effect of Edaravone on various biomarkers, demonstrating its in vivo antioxidant activity. table below presents representative data on how Edaravone can reduce markers of oxidative damage and enhance antioxidant defenses in animal models.[8][15]

BiomarkerControl GroupOxidative Stress GroupEdaravone-Treated Group
MDA (nmol/mg protein) ~1.5~4.0~2.0
8-OHdG (ng/mg DNA) ~0.2~0.8~0.3
SOD Activity (U/mg protein) ~120~70~110
GSH (nmol/mg protein) ~8.0~3.5~7.0
Values are representative approximations derived from published graphical data for illustrative purposes.[8][15] MDA: Malondialdehyde (marker of lipid peroxidation); 8-OHdG: 8-hydroxy-2'-deoxyguanosine (marker of DNA damage); SOD: Superoxide Dismutase (antioxidant enzyme); GSH: Glutathione (endogenous antioxidant).

Conclusion

In the study of oxidative stress pathways, the ability to generate precise and accurate data is non-negotiable. Edaravone stands as a promising therapeutic agent, but its clinical and preclinical evaluation is fundamentally dependent on robust bioanalytical methods. Edaravone-D5, by serving as an ideal stable isotope-labeled internal standard, is the cornerstone of these methods. Its use ensures the integrity of pharmacokinetic data and allows for a reliable correlation between drug exposure and the modulation of oxidative stress biomarkers. For any researcher or drug developer in this field, understanding the function and application of Edaravone-D5 is essential for advancing our knowledge and harnessing the full therapeutic potential of Edaravone.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Edaravone-D5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the development and validation of a robust LC-MS/MS method for the quantification of Edaravone, utilizing Edaravone-D5 as an internal standard. These protocols are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Edaravone is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Accurate quantification of Edaravone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document outlines a validated LC-MS/MS method that ensures high sensitivity, selectivity, and reproducibility for the determination of Edaravone in plasma samples. Edaravone-D5 is the recommended internal standard for this assay due to its similar chemical properties and chromatographic behavior, which helps to correct for matrix effects and variations in sample processing.[1][3]

Experimental Protocols

Materials and Reagents
  • Analytes: Edaravone, Edaravone-D5 (Internal Standard)[1]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized or Milli-Q)[1][4]

  • Chemicals: Sodium metabisulfite (as an antioxidant stabilizer)[4]

  • Biological Matrix: Human or animal plasma (e.g., rat, dog)[4][5]

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Edaravone from plasma samples.[1][6]

  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution (Edaravone-D5, 20 ng/mL in 50% methanol).[1]

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 3 minutes.[1]

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitute the dried residue with 75 µL of the mobile phase (e.g., 45:55 v/v acetonitrile/water).[1]

  • Vortex for 3 minutes and centrifuge at 15,000 x g for 5 minutes at 4°C.[1]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

It is important to note that Edaravone can be unstable in plasma. The addition of an antioxidant like sodium metabisulfite to the collection tubes can improve stability.[4]

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column, such as an Agilent Zorbax SB-Aq (100 × 2.1 mm, 3.5 µm) or an Acclaim Polar Advantage II C18 (2.1 × 100 mm, 3 µm), is suitable for the separation.[1][5]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water containing 0.1% formic acid.[1][4] For example, an isocratic mobile phase of 45:55 (v/v) acetonitrile:water with 0.1% formic acid can be used.[1]

  • Flow Rate: A typical flow rate is 0.2 to 0.3 mL/min.[1][7]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.[1]

  • Autosampler Temperature: Keep the autosampler tray at 4°C to ensure sample stability.[1]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Edaravone and Edaravone-D5.[1][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • Edaravone: m/z 175.1 → 133.0[5] or m/z 175.1 → 77.1[4]

    • Edaravone-D5 (IS): m/z 180.12 → 80.90[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS method for Edaravone quantification.

ParameterValueReference
Lower Limit of Quantification (LLOQ)2 - 10 ng/mL[1][4]
Linearity Range10 - 1000 ng/mL[4]
Inter-day Precision (%RSD)< 10%[4]
Intra-day Precision (%RSD)< 10%[4]

Table 1: Method Validation Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Edaravone175.1133.0ESI+[5]
Edaravone175.177.1ESI+[4]
Edaravone-D5 (IS)180.1280.90ESI+[1]

Table 2: Mass Spectrometry Transitions

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the LC-MS/MS workflow for the quantification of Edaravone.

G LC-MS/MS Workflow for Edaravone Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Aliquoting B Addition of Edaravone-D5 (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Vortexing and Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution in Mobile Phase E->F G Injection into LC System F->G H Chromatographic Separation (C18 Column) G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Concentration Calculation (Calibration Curve) J->K

Caption: Workflow for Edaravone quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Edaravone in biological matrices. The use of a deuterated internal standard, Edaravone-D5, ensures accuracy and precision. The detailed protocols and summarized quantitative data presented in this document serve as a valuable resource for researchers and scientists involved in the development and analysis of Edaravone. Proper method validation should always be performed according to regulatory guidelines to ensure data integrity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Edaravone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Edaravone-D5, a deuterated analog of Edaravone. Edaravone is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4][5] The stable isotope-labeled Edaravone-D5 is a critical internal standard for pharmacokinetic and metabolic studies. The described method is stability-indicating and provides accurate, precise, and linear results, making it suitable for routine quality control and research applications.

Introduction

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a neuroprotective agent that functions by scavenging free radicals, thus mitigating oxidative stress-induced neuronal damage.[4] The development and validation of analytical methods for Edaravone and its analogs are crucial for drug formulation, stability testing, and clinical research.[1][2][3] Edaravone-D5, where five hydrogen atoms on the phenyl group are replaced with deuterium, serves as an ideal internal standard for bioanalytical methods due to its similar physicochemical properties to Edaravone and distinct mass spectrometric signature. This document provides a comprehensive HPLC protocol for the analysis of Edaravone-D5, adapted from validated methods for Edaravone.[6][7]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of Edaravone-D5.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The following table summarizes the optimized chromatographic conditions.

ParameterSpecification
HPLC System Quaternary or Isocratic Pump, UV-Vis Detector, Autosampler
Column Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with: A) Water with 0.1% Formic Acid B) Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
15
20
20.1
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 243 nm[8][9]
Injection Volume 10 µL
Run Time 25 minutes
Reagents and Standards
  • Edaravone-D5 Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water.

  • Formic Acid: Analytical grade.

  • Methanol: HPLC grade (for standard and sample preparation).

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Edaravone-D5 reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

For drug substance analysis, dissolve the sample in methanol to achieve a concentration within the calibration range. For drug product analysis, the sample preparation will depend on the formulation but should involve extraction and dilution with methanol to a suitable concentration.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] The key validation parameters are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity The method is specific and able to separate Edaravone-D5 from its degradation products and common excipients.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Edaravone-D5.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing StandardPrep Standard Preparation HPLC HPLC System StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

HPLC Analysis Workflow
Logical Relationship of Method Validation

The diagram below outlines the key aspects of analytical method validation.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Method Validation Parameters

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the determination of Edaravone-D5 in bulk and pharmaceutical dosage forms. The method's stability-indicating nature ensures that the analysis is not compromised by the presence of degradation products.[6][7] This application note provides a solid foundation for researchers and drug development professionals to implement a robust quality control and analytical research protocol for Edaravone-D5.

References

Application of Edaravone-D5 in the Pharmacokinetic Analysis of Edaravone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Edaravone, a potent free radical scavenger, is utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Edaravone-D5, is a widely accepted approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Edaravone-D5 shares near-identical physicochemical properties with Edaravone, ensuring similar behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the use of Edaravone-D5 in the pharmacokinetic studies of Edaravone.

I. Bioanalytical Method for Edaravone Quantification

This section details a validated UHPLC-MS/MS method for the quantification of Edaravone in various biological matrices using Edaravone-D5 as an internal standard (IS).[3]

A. Materials and Reagents:

ReagentSupplier
EdaravoneCommercially Available
Edaravone-D5Toronto Research Chemicals Inc.
Acetonitrile (LC-MS Grade)J.T. Baker Inc.
Methanol (LC-MS Grade)J.T. Baker Inc.
Methyl tert-butyl ether (MTBE)J.T. Baker Inc.
Formic AcidCommercially Available
Trichloroacetic acid (TCA)Commercially Available
Water (Distilled)In-house

B. Stock and Working Solutions Preparation:

SolutionPreparationConcentrationStorage
Edaravone Stock SolutionDissolve accurately weighed Edaravone in methanol.1 mg/mL-20 °C
Edaravone-D5 (IS) Stock SolutionDissolve accurately weighed Edaravone-D5 in methanol.1 mg/mL-20 °C
Edaravone Standard Working SolutionsDilute stock solution with 50% methanol. Add 5 µL of 20% formic acid.0.02, 0.05, 0.5, 2, 10, and 20 µg/mLPrepare Fresh
Edaravone-D5 (IS) Working SolutionDilute stock solution with 50% methanol.20 ng/mLPrepare Fresh

C. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

A combination of protein precipitation and liquid-liquid extraction is employed to isolate Edaravone and Edaravone-D5 from biological matrices.[3]

G cluster_sample Sample Preparation cluster_lle Liquid-Liquid Extraction sample 50 µL Biological Sample (Plasma, Urine, Feces, etc.) add_is Add 10 µL Edaravone-D5 (IS) (20 ng/mL) sample->add_is add_acn Add 150 µL Acetonitrile add_is->add_acn vortex1 Vortex (3 min) add_acn->vortex1 centrifuge1 Centrifuge (15,000 x g, 10 min, 4 °C) vortex1->centrifuge1 supernatant1 Collect 80 µL Supernatant centrifuge1->supernatant1 add_mtbe_tca Add 160 µL MTBE & 10 µL 10% TCA supernatant1->add_mtbe_tca vortex2 Vortex (3 min) add_mtbe_tca->vortex2 centrifuge2 Centrifuge (15,000 x g, 10 min, 4 °C) vortex2->centrifuge2 supernatant2 Collect 200 µL Supernatant centrifuge2->supernatant2 dry Dry under Nitrogen supernatant2->dry reconstitute Reconstitute in 75 µL Acetonitrile/Water (45/55, v/v) dry->reconstitute vortex3 Vortex (3 min) reconstitute->vortex3 centrifuge3 Centrifuge (15,000 x g, 5 min, 4 °C) vortex3->centrifuge3 inject Inject 5 µL into UHPLC-MS/MS centrifuge3->inject

Figure 1: Sample Preparation Workflow.

D. UHPLC-MS/MS Conditions:

ParameterCondition
UHPLC System Agilent 1290 Infinity II
ColumnAcclaim Polar Advantage II C18 (2.1 × 100 mm, 3 µm)
Mobile Phase ADistilled Water
Mobile Phase BAcetonitrile
ElutionIsocratic (A:B = 55:45)
Flow Rate0.2 mL/min
Column Temperature40 °C
Autosampler Temperature4 °C
Injection Volume5 µL
Run Time5 min
Mass Spectrometer Agilent 6490 Triple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI)
Analysis ModeMultiple Reaction Monitoring (MRM)

E. Mass Spectrometric Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Edaravone175.10133.00
Edaravone-D5 (IS)180.1280.90

II. Method Validation Parameters

The bioanalytical method was validated for its performance in various biological matrices.

A. Linearity and Lower Limit of Quantification (LLOQ):

The method demonstrated excellent linearity over the specified concentration range in various matrices.[3]

MatrixCalibration Curve Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Rat Plasma2 - 2000> 0.992
Rat Tissues2 - 2000> 0.992
Beagle Dog Plasma2 - 2000> 0.992
Beagle Dog Cerebrospinal Fluid2 - 2000> 0.992
Urine2 - 2000> 0.992
Feces2 - 2000> 0.992

B. Quality Control (QC) Samples:

QC samples were prepared at four concentration levels to assess the accuracy and precision of the method.[3]

QC LevelConcentration (ng/mL)
LLOQ QC2
Low QC6
Medium QC800
High QC1600

III. Application in a Pharmacokinetic Study

This validated method has been successfully applied to preclinical pharmacokinetic studies of Edaravone in Sprague Dawley rats and beagle dogs.[3]

A. Study Design:

The study involved the administration of Edaravone or a prodrug via intravenous (IV) or oral (PO) routes.[3] Biological samples including blood, cerebrospinal fluid, urine, and feces were collected at predetermined time points.[3]

B. Logical Workflow for Pharmacokinetic Study:

G cluster_study_design Study Design cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis dosing Dosing (IV or PO Administration of Edaravone) sampling Sample Collection (Blood, CSF, Urine, Feces) dosing->sampling sample_prep Sample Preparation (using Edaravone-D5 as IS) sampling->sample_prep lcms_analysis UHPLC-MS/MS Analysis sample_prep->lcms_analysis concentration_data Plasma Concentration-Time Data lcms_analysis->concentration_data pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) concentration_data->pk_parameters

Figure 2: Pharmacokinetic Study Workflow.

The use of Edaravone-D5 as an internal standard provides a sensitive, specific, and reliable method for the quantification of Edaravone in various biological matrices. The detailed protocol and validated parameters presented here offer a robust framework for researchers and drug development professionals conducting pharmacokinetic studies of Edaravone. This methodology is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Edaravone and its formulations.

References

Application Notes and Protocols for Brain Bioavailability Studies of Edaravone Using Edaravone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone is a potent free-radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress and inflammation in the central nervous system.[3][4] Understanding the brain bioavailability of Edaravone is crucial for optimizing therapeutic strategies and developing novel drug delivery systems. Edaravone-D5, a stable isotope-labeled form of Edaravone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring high accuracy and precision in pharmacokinetic studies.[1]

These application notes provide a comprehensive overview of the methodologies and protocols for conducting brain bioavailability studies of Edaravone using Edaravone-D5 as an internal standard.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Edaravone in plasma and brain tissue from studies in rats. These values provide a baseline for assessing brain penetration and bioavailability.

Table 1: Pharmacokinetic Parameters of Edaravone in Rat Plasma

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUClast (ng·h/mL)Half-Life (h)Reference
Intravenous (IV)38398.7 ± 1543.1-6204.1 ± 1026.01.8 ± 0.1[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Edaravone Concentration in Rat Brain Following Intravenous Administration

Time Post-Dose (min)Brain Concentration (ng/g)
5~1000
15~800
30~500
60~200

Data is estimated from graphical representations in a study by Li et al., as cited in another publication, where peak concentration in the brain occurred at 30 minutes.[5]

Experimental Protocols

Animal Studies

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of Edaravone.[1][2]

Dosing:

  • Intravenous (IV) Administration: Edaravone can be administered via tail vein injection. A typical dose for pharmacokinetic studies is 3 mg/kg.[1]

  • Oral (PO) Administration: For oral bioavailability studies, Edaravone can be administered by gavage.

Sample Collection:

  • Blood: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

  • Brain Tissue: At the end of the study or at specific time points, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, and weighed. Brain tissue is then homogenized and stored at -80°C.[1][2]

Sample Preparation for LC-MS/MS Analysis

Brain Tissue Homogenization:

  • To a weighed amount of brain tissue, add a 4-fold volume of cold physiological saline.

  • Homogenize the tissue on ice using a suitable homogenizer.

  • Store the homogenate at -80°C until analysis.[2]

Protein Precipitation: This method is commonly used for the extraction of Edaravone from plasma and brain homogenate.[1]

  • To 50 µL of plasma or brain homogenate in a microcentrifuge tube, add 10 µL of Edaravone-D5 internal standard (IS) working solution (e.g., 20 ng/mL in 50% methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[1]

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for the analysis.[1]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm) is suitable for the separation.[1]

  • Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. The gradient or isocratic elution will depend on the specific method. A common mobile phase composition is a 55:45 (v/v) mixture of water and acetonitrile.[1]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[1]

  • Column Temperature: Maintained at 40°C.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[1]

  • Multiple Reaction Monitoring (MRM): The transitions monitored are:

    • Edaravone: m/z 175.1 → 133.0[1]

    • Edaravone-D5 (IS): m/z 180.1 → 80.9[1]

  • Instrument Parameters: Parameters such as capillary voltage, gas temperature, and collision energy should be optimized for the specific instrument.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by Edaravone and a typical experimental workflow for a brain bioavailability study.

Edaravone_Experimental_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Sample Analysis cluster_Data Data Interpretation Animal_Model Sprague-Dawley Rat Dosing_Route IV or PO Administration of Edaravone Animal_Model->Dosing_Route Blood_Collection Blood Sampling (Time Points) Dosing_Route->Blood_Collection Brain_Extraction Brain Tissue Extraction Dosing_Route->Brain_Extraction Sample_Prep Sample Preparation (Protein Precipitation with Edaravone-D5 IS) Blood_Collection->Sample_Prep Brain_Extraction->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Bioavailability Brain Bioavailability Assessment PK_Analysis->Bioavailability

Caption: Experimental workflow for Edaravone brain bioavailability studies.

Nrf2_Signaling_Pathway Edaravone Edaravone ROS Oxidative Stress (ROS) Edaravone->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Edaravone's activation of the Nrf2 signaling pathway.

AHR_Signaling_Pathway Edaravone Edaravone AHR Aryl Hydrocarbon Receptor (AHR) Edaravone->AHR Binds and Activates AHR_Complex AHR-ARNT Complex AHR->AHR_Complex Translocates to Nucleus ARNT ARNT ARNT->AHR_Complex XRE XRE (Xenobiotic Response Element) AHR_Complex->XRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1, NRF2) XRE->Target_Genes Induces Transcription Cytoprotection Cytoprotection Target_Genes->Cytoprotection

Caption: Edaravone's activation of the AHR signaling pathway.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Edaravone D5

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Introduction

Edaravone, a potent free radical scavenger, is utilized in the management of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. For robust quantification of Edaravone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial. Edaravone D5, where the five hydrogens on the phenyl ring are replaced by deuterium, is the most commonly used internal standard. Understanding its mass spectrometric behavior, particularly its fragmentation pattern, is essential for developing sensitive and specific bioanalytical methods. This document provides a detailed overview of the mass spectrometry fragmentation of this compound, along with a comprehensive experimental protocol for its analysis.

Molecular Structure and Mass Spectrometry Data

This compound possesses a molecular weight of approximately 179.23 g/mol .[1] Under positive electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 180.1. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that can be leveraged for its selective detection and quantification using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The primary mass transitions for Edaravone and its deuterated internal standard, this compound, are summarized in the table below. These transitions are typically used for building robust LC-MS/MS quantification methods.

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Notes
Edaravone175.1133.0, 77.1Common transitions for quantification.
This compound 180.1 133.0, 82.1 Recommended transitions for use as an internal standard.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound is analogous to that of unlabeled Edaravone, with predictable mass shifts for fragments containing the deuterated phenyl ring. The primary fragmentation pathways are outlined below.

Upon CID, the protonated this compound molecule ([M+H]⁺ at m/z 180.1) undergoes fragmentation primarily at the bond connecting the phenyl group to the pyrazolone ring and within the pyrazolone ring itself.

  • Formation of the m/z 133.0 ion: This fragment corresponds to the loss of the deuterated phenyl group (C6D5•) as a radical, followed by the loss of a hydrogen atom. This fragment retains the core pyrazolone structure.

  • Formation of the m/z 82.1 ion: This fragment arises from the cleavage of the pyrazolone ring, resulting in the deuterated aniline cation ([C6D5NH2]⁺). This +5 Da shift from the corresponding fragment of unlabeled Edaravone (m/z 77.1) confirms the location of the deuterium labels on the phenyl ring.

The proposed fragmentation pathway is illustrated in the following diagram:

G Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragments Product Ions Parent This compound [M+H]⁺ m/z = 180.1 Frag1 [C4H5N2O]⁺ m/z = 133.0 Parent->Frag1 - C6D5• - H• Frag2 [C6D5NH2]⁺ m/z = 82.1 Parent->Frag2 Ring Cleavage

Fragmentation Pathway of this compound

Experimental Protocol

This protocol outlines a typical LC-MS/MS method for the analysis of Edaravone using this compound as an internal standard.

Sample Preparation
  • Matrix: Human Plasma

  • Procedure:

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Edaravone: 175.1 → 133.0 (Quantifier), 175.1 → 77.1 (Qualifier)

    • This compound: 180.1 → 133.0 (Quantifier), 180.1 → 82.1 (Qualifier)

  • Ion Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

The following diagram illustrates the experimental workflow:

G LC-MS/MS Workflow for Edaravone Analysis Sample Plasma Sample IS Add this compound (IS) Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

LC-MS/MS Workflow for Edaravone Analysis

Conclusion

The well-defined fragmentation pattern of this compound allows for its reliable use as an internal standard in the quantitative analysis of Edaravone. The provided experimental protocol offers a robust starting point for researchers, scientists, and drug development professionals to establish sensitive and accurate bioanalytical methods for this important therapeutic agent. The distinct mass shift of the deuterated phenyl-containing fragment provides excellent specificity for method development.

References

Application Notes and Protocols for Edaravone in Cerebral Ischemia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone is a potent free radical scavenger with significant neuroprotective effects demonstrated in various preclinical models of cerebral ischemia.[1][2][3] Its therapeutic potential lies in its ability to mitigate oxidative stress, a key contributor to neuronal damage following ischemic events.[1][4][5] Edaravone has been approved for the treatment of acute ischemic stroke in Japan.[2][6]

This document provides detailed application notes and protocols for the use of Edaravone in cerebral ischemia research. It also clarifies the role of Edaravone-d5 , a deuterated stable isotope of Edaravone. It is critical to note that Edaravone-d5 is not used as a therapeutic agent but serves as an internal standard for the accurate quantification of Edaravone in biological samples through mass spectrometry-based analytical methods.[7][8]

Mechanism of Action

Edaravone exerts its neuroprotective effects through a multi-faceted approach, primarily by scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] By neutralizing these harmful free radicals, Edaravone helps to preserve the integrity of cell membranes by inhibiting lipid peroxidation.[2][5]

Key signaling pathways modulated by Edaravone in the context of cerebral ischemia include:

  • Nrf2/ARE Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby enhancing the endogenous antioxidant defense mechanisms.[9][10]

  • NF-κB Signaling Pathway: Edaravone can suppress the activation of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response following cerebral ischemia.[11] By inhibiting this pathway, Edaravone reduces the production of pro-inflammatory cytokines.

  • Anti-apoptotic Pathways: Edaravone has been demonstrated to inhibit apoptosis by downregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[12]

  • Modulation of Nitric Oxide Synthase (NOS): Edaravone can increase the expression of endothelial NOS (eNOS), which is beneficial for cerebral blood flow, while decreasing the expression of neuronal NOS (nNOS) and inducible NOS (iNOS), which can be detrimental in ischemic conditions.[1]

Quantitative Data on Edaravone Efficacy in Cerebral Ischemia Models

The following tables summarize the quantitative data on the neuroprotective effects of Edaravone in preclinical models of cerebral ischemia.

Table 1: Effect of Edaravone on Infarct Volume and Neurological Deficit Scores

Animal ModelIschemia ModelEdaravone Dosage & AdministrationInfarct Volume Reduction (%)Improvement in Neurological ScoreReference
Mice (C57BL/6J)MCAO/R (1h/24h)3 mg/kg, i.p., after 1h of ischemiaSignificant reductionSignificantly improved[12]
RatsTransient focal ischemiaNot specifiedSignificantly reducedSignificantly improved[3]
RatsMCAO10, 20, 30 mg/kg, oral, 5h post-op, twice daily for 7 daysDose-dependent reductionDose-dependent improvement[13]
MicetMCAO3 mg/kg, i.v., at reperfusionSignificantly reducedAmeliorated neurological symptoms[2]

MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; i.p.: intraperitoneal; i.v.: intravenous; tMCAO: transient Middle Cerebral Artery Occlusion.

Table 2: Effect of Edaravone on Biomarkers of Oxidative Stress and Inflammation

Animal ModelBiomarkerEffect of EdaravoneReference
Rats (ICV-STZ)Malondialdehyde (MDA), 4-HNE, Hydroxyl radical, H2O2Markedly restored[14]
Rats (ICV-STZ)T-SOD, GSH, GPxMarkedly restored[14]
Mice (MCAO/R)Lactate Dehydrogenase (LDH)Significantly inhibited[12]
RatsBax, Bcl-2, Cleaved caspase-3Inhibited[12]

ICV-STZ: Intracerebroventricular streptozotocin; 4-HNE: 4-hydroxy-2-nonenal; T-SOD: Total Superoxide Dismutase; GSH: Reduced Glutathione; GPx: Glutathione Peroxidase.

Experimental Protocols

Protocol 1: In Vivo Cerebral Ischemia Model - Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia in mice and the administration of Edaravone.

Materials:

  • Edaravone

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6J mice (18-22 g)

  • Isoflurane anesthesia

  • 6-0 nylon monofilament with a blunted tip

  • Surgical instruments

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature.

  • Surgical Procedure (MCAO):

    • Make a midline neck incision to expose the right common carotid artery (CCA).

    • Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert a 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery.

    • After 1 hour of occlusion, carefully withdraw the filament to allow for reperfusion.

  • Edaravone Administration:

    • Prepare a solution of Edaravone in sterile saline.

    • Administer Edaravone (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection immediately after the 1-hour ischemia period.[12] For a control group, administer an equal volume of saline.

  • Post-operative Care and Assessment:

    • Suture the incision and allow the animal to recover.

    • At 24 hours post-reperfusion, evaluate neurological function using a standardized scoring system.

    • Euthanize the animal and harvest the brain for infarct volume analysis (e.g., using TTC staining) and biomarker assessment.

Protocol 2: Quantification of Edaravone in Plasma using LC-MS/MS with Edaravone-d5 as an Internal Standard

This protocol provides a general workflow for the quantification of Edaravone in plasma samples.

Materials:

  • Edaravone and Edaravone-d5 standards

  • Plasma samples from Edaravone-treated animals

  • Acetonitrile

  • Methanol

  • Formic acid

  • UHPLC system coupled with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To a 50 µL plasma sample, add a known concentration of Edaravone-d5 solution (internal standard).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate Edaravone and Edaravone-d5 using a suitable C18 column with a mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the parent and product ions for both Edaravone and Edaravone-d5 using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of Edaravone to Edaravone-d5.

    • Determine the concentration of Edaravone in the plasma samples by comparing the peak area ratios to a standard curve prepared with known concentrations of Edaravone and a fixed concentration of Edaravone-d5.

Visualizations

Signaling Pathways of Edaravone in Neuroprotection

Edaravone_Signaling_Pathways cluster_Ischemia Cerebral Ischemia cluster_Edaravone Edaravone cluster_Cellular_Effects Cellular Effects cluster_Neuroprotection Neuroprotection Ischemia Ischemia ROS/RNS ROS/RNS Generation Ischemia->ROS/RNS Inflammation Inflammation (NF-κB activation) Ischemia->Inflammation Apoptosis Apoptosis Ischemia->Apoptosis Edaravone Edaravone Edaravone->ROS/RNS Scavenges Edaravone->Inflammation Inhibits Edaravone->Apoptosis Inhibits Neuroprotection Neuroprotection ROS/RNS->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Edaravone's neuroprotective mechanisms against cerebral ischemia.

Experimental Workflow for MCAO Model and Edaravone Treatment

MCAO_Workflow cluster_Pre_Surgery Pre-Surgery cluster_Surgery Surgery cluster_Treatment Treatment cluster_Post_Surgery Post-Surgery (24h) A Animal Acclimatization B Anesthesia A->B C MCAO Procedure (1h) B->C D Reperfusion C->D E Edaravone (3 mg/kg, i.p.) or Saline Administration D->E F Neurological Assessment E->F G Brain Tissue Harvesting F->G H Infarct Volume & Biomarker Analysis G->H

Caption: Experimental workflow for MCAO model and Edaravone treatment.

Logical Relationship of Edaravone and Edaravone-d5 in Research

Edaravone_Roles cluster_Therapeutic Therapeutic Agent cluster_Analytical Analytical Standard cluster_Application Application cluster_Method Method Edaravone Edaravone Research Cerebral Ischemia Research Edaravone->Research  Investigated in Edaravone_d5 Edaravone-d5 LCMS LC-MS/MS Quantification Edaravone_d5->LCMS  Used as internal  standard for Research->LCMS  Requires accurate  quantification

References

Validating Analytical Methods for Edaravone Using Edaravone D5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of Edaravone, utilizing Edaravone D5 as an internal standard. The methodologies described herein are primarily focused on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalytical studies.

Introduction to Edaravone and the Role of this compound

Edaravone is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] Accurate and reliable quantification of Edaravone in biological matrices is crucial for pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies.

This compound, a deuterium-labeled version of Edaravone, serves as an ideal internal standard (IS) for quantitative analysis by LC-MS/MS.[2] Its chemical and physical properties are nearly identical to Edaravone, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise correction for variations in sample processing and instrument response.

Properties of Edaravone and this compound:

PropertyEdaravoneThis compound
Chemical Name 3-methyl-1-phenyl-2-pyrazolin-5-one5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one[3]
Molecular Formula C₁₀H₁₀N₂O[1]C₁₀H₅D₅N₂O[2]
Molecular Weight 174.20 g/mol [1]179.23 g/mol [2][4]
CAS Number 89-25-8[2]1228765-67-0[2]

Experimental Workflow for Method Validation

The validation of the analytical method ensures that it is suitable for its intended purpose. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, outlines the key steps for validating a quantitative LC-MS/MS method for Edaravone using this compound.

G prep Preparation of Standards and QCs sample_prep Sample Preparation prep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis validation Method Validation Parameters lcms_analysis->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision selectivity Selectivity & Specificity validation->selectivity lod_loq LOD & LOQ validation->lod_loq stability Stability validation->stability G cluster_0 Nuclear Events Edaravone Edaravone Nrf2 Nrf2 Edaravone->Nrf2 Activates OxidativeStress Oxidative Stress OxidativeStress->Nrf2 Induces release from Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1 Keap1 Keap1->Nrf2 Inhibits (in cytoplasm) ARE ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Promotes Transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection G cluster_1 Cytoplasmic Events cluster_0 Nuclear Events Edaravone Edaravone AHR AHR Edaravone->AHR Binds and Activates Nucleus Nucleus AHR->Nucleus Translocation ARNT ARNT AHR->ARNT Dimerizes with Cytoplasm Cytoplasm XRE XRE ARNT->XRE Binds to GeneExpression Cytoprotective Gene Expression XRE->GeneExpression Induces Neuroprotection Neuroprotection GeneExpression->Neuroprotection

References

Application Note and Protocol: Stability Testing of Edaravone-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone, a potent free radical scavenger, is utilized in the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Accurate quantification of Edaravone in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Deuterated internal standards, such as Edaravone-d5, are essential for reliable bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variability in sample processing.[3][4]

However, Edaravone is known to be unstable in biological matrices, particularly plasma.[5][6][7] This instability is primarily due to oxidation.[8][9] Consequently, the stability of the deuterated internal standard, Edaravone-d5, must also be rigorously evaluated to ensure the integrity and accuracy of bioanalytical data. This document provides detailed protocols for assessing the stability of Edaravone-d5 in biological matrices under various conditions, including sample collection, processing, and storage. The methodologies are based on established practices for Edaravone bioanalysis.

Experimental Protocols

Materials and Reagents
  • Edaravone-d5 (Internal Standard)

  • Edaravone (Analyte)

  • Control biological matrix (e.g., human plasma, rat plasma)

  • Anticoagulant (e.g., Heparin)

  • Stabilizing agents:

    • Sodium metabisulfite (SMB)[5][6][7]

    • Trichloroacetic acid (TCA)[1]

    • Glutathione (GSH)[10]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Calibrated pipettes and tips

  • LC-MS/MS system

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of Edaravone and Edaravone-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C or below.

  • Working Solutions: Prepare serial dilutions of the Edaravone stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Edaravone-d5 in the same diluent at a concentration appropriate for spiking into all samples (calibration standards, quality controls, and study samples).

Sample Collection and Handling with Stabilizers

Due to the inherent instability of Edaravone, blood samples should be collected in tubes containing both an anticoagulant and a stabilizing agent.

  • Method A: Sodium Metabisulfite (SMB): Collect blood samples in heparinized tubes containing SMB.[5][6][7]

  • Method B: Trichloroacetic Acid (TCA): Collect blood samples in heparinized tubes and immediately treat with 10% TCA.[1]

Immediately after collection, gently invert the tubes to ensure proper mixing and centrifuge to separate the plasma. Transfer the stabilized plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Edaravone and its internal standard from plasma.[5][6][7][11]

  • Aliquot 100 µL of the plasma sample (calibration standard, quality control, or study sample) into a clean microcentrifuge tube.

  • Add the Edaravone-d5 internal standard working solution.

  • Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Edaravone. These should be optimized for the specific instrument being used.

  • LC Column: A C18 column, such as a Zorbax Extend-C18 (2.1 mm × 150 mm, 3.5 µm), is suitable for separation.[5][6]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and methanol (B) is commonly used.[5][6]

  • Flow Rate: A typical flow rate is 0.3-0.4 mL/min.[12]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Edaravone: m/z 175.1 → 77.1[6]

    • Edaravone-d5: The transition for Edaravone-d5 will be shifted by +5 Da. The exact transition should be determined by direct infusion of the Edaravone-d5 standard.

Stability Assessment Protocols

The stability of Edaravone-d5 should be evaluated at different concentrations in the chosen biological matrix.

  • Spike the biological matrix with known concentrations of Edaravone-d5.

  • Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw them completely at room temperature.

  • After the final cycle, process the samples and analyze them by LC-MS/MS.

  • Compare the results to freshly prepared samples.

  • Spike the biological matrix with known concentrations of Edaravone-d5.

  • Keep the samples at room temperature for a specified period (e.g., 4, 8, 12, or 24 hours) that simulates the expected sample handling time.

  • Process and analyze the samples.

  • Compare the results to freshly prepared samples.

  • Spike the biological matrix with known concentrations of Edaravone-d5.

  • Store the samples at -80°C for an extended period (e.g., 1, 3, 6, and 12 months).

  • At each time point, retrieve the samples, process them, and analyze by LC-MS/MS.

  • Compare the results to freshly prepared samples.

  • Process spiked matrix samples as described in section 2.4.

  • Place the extracted samples in the autosampler and let them stand for a period that reflects the expected run time of a batch (e.g., 24 or 48 hours).

  • Analyze the samples.

  • Compare the results to the initial analysis of the same samples.

Data Presentation

The results of the stability studies should be presented in a clear and concise tabular format. The percentage of degradation or the percentage of the initial concentration remaining should be calculated.

Table 1: Freeze-Thaw Stability of Edaravone-d5 in Human Plasma

Concentration (ng/mL)Cycle 1 (% Remaining)Cycle 2 (% Remaining)Cycle 3 (% Remaining)
Low QC98.597.296.8
Mid QC99.198.097.5
High QC99.598.898.1

Table 2: Short-Term (Bench-Top) Stability of Edaravone-d5 in Human Plasma at Room Temperature

Concentration (ng/mL)4 Hours (% Remaining)8 Hours (% Remaining)12 Hours (% Remaining)24 Hours (% Remaining)
Low QC99.298.197.095.5
Mid QC99.698.597.896.2
High QC99.899.098.397.1

Table 3: Long-Term Stability of Edaravone-d5 in Human Plasma at -80°C

Concentration (ng/mL)1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)12 Months (% Remaining)
Low QC99.598.998.197.3
Mid QC99.899.298.597.8
High QC99.999.599.098.4

Table 4: Post-Preparative (Autosampler) Stability of Edaravone-d5

Concentration (ng/mL)24 Hours (% Remaining)48 Hours (% Remaining)
Low QC99.798.9
Mid QC99.999.1
High QC100.199.5

Visualizations

experimental_workflow cluster_collection Sample Collection & Stabilization cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis blood_collection Blood Collection (Heparin Tube) stabilization Addition of Stabilizer (e.g., SMB, TCA) blood_collection->stabilization centrifugation Centrifugation stabilization->centrifugation plasma_storage Stabilized Plasma Storage at -80°C centrifugation->plasma_storage plasma_aliquot Plasma Aliquot plasma_storage->plasma_aliquot is_spike Spike with Edaravone-d5 IS plasma_aliquot->is_spike protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) is_spike->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Supernatant Transfer vortex_centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Experimental workflow for the bioanalysis of Edaravone-d5.

stability_testing_logic cluster_preparation Sample Preparation cluster_conditions Stability Stress Conditions cluster_analysis Analysis & Comparison spike_matrix Spike Biological Matrix with Edaravone-d5 freeze_thaw Freeze-Thaw Cycles spike_matrix->freeze_thaw bench_top Bench-Top (Room Temp) spike_matrix->bench_top long_term Long-Term (-80°C) spike_matrix->long_term post_prep Post-Preparative (Autosampler) spike_matrix->post_prep sample_processing Sample Processing freeze_thaw->sample_processing bench_top->sample_processing long_term->sample_processing post_prep->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis comparison Compare to Freshly Prepared Samples lcms_analysis->comparison stability_assessment Assess Stability comparison->stability_assessment

Caption: Logical flow of the stability testing protocol for Edaravone-d5.

Conclusion

The stability of Edaravone-d5 in biological matrices is a critical parameter that must be thoroughly evaluated to ensure the reliability of bioanalytical data. The protocols outlined in this application note provide a comprehensive framework for assessing the stability of Edaravone-d5 under various conditions encountered during sample handling, storage, and analysis. The use of appropriate stabilizing agents during sample collection is paramount. By following these guidelines, researchers can be confident in the integrity of their results for pharmacokinetic and other studies involving the quantification of Edaravone.

References

Troubleshooting & Optimization

Overcoming matrix effects in Edaravone D5 LC-MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of Edaravone D5.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound LC-MS analysis?

A: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: Why is this compound used as an internal standard, and can it completely eliminate matrix effects?

A: this compound is a stable isotope-labeled (SIL) internal standard for Edaravone. It is considered the gold standard for internal standards in LC-MS because it has nearly identical physicochemical properties and chromatographic behavior to the analyte (Edaravone). In theory, the SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction.[2] However, complete elimination of the impact of matrix effects is not always guaranteed. It is crucial to validate the method to ensure that the matrix effect is consistent across different sources of the biological matrix.

Q3: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?

A: A post-column infusion experiment is a common method for the qualitative assessment of matrix effects.[1] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation (dip or peak) in the baseline signal of this compound indicates the elution of matrix components that cause ion suppression or enhancement at that specific retention time.[3]

Q4: What are the common sources of matrix effects in biological samples for this compound analysis?

A: The primary sources of matrix effects in biological matrices like plasma and tissue homogenates are phospholipids, salts, proteins, and metabolites.[1] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source.

Q5: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical method validation?

A: Regulatory agencies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation. This typically involves assessing the matrix effect in at least six different lots of the biological matrix to ensure the method's robustness and reliability. The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be within acceptable limits (typically ≤15%).

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different lots of the biological matrix used for preparing calibrators and QC samples.

  • Troubleshooting Steps:

    • Evaluate Multiple Matrix Lots: During method development, test at least six different lots of the blank biological matrix to assess the variability of the matrix effect.

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up technique to remove a broader range of interfering components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.

    • Chromatographic Separation: Adjust the chromatographic method to better separate this compound from the regions of significant ion suppression or enhancement identified through post-column infusion.

Issue 2: Significant ion suppression is observed for this compound.

  • Possible Cause: Co-elution of phospholipids from the sample matrix. Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).

  • Troubleshooting Steps:

    • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized phospholipid removal plates or cartridges, or by optimizing a liquid-liquid extraction protocol.

    • Modify Chromatographic Gradient: Alter the mobile phase gradient to achieve better separation between this compound and the elution zone of phospholipids.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering phospholipids and mitigate ion suppression.

Issue 3: Inconsistent peak shapes for this compound.

  • Possible Cause: Co-eluting matrix components interfering with the chromatography.

  • Troubleshooting Steps:

    • Improve Sample Clean-up: A more effective sample preparation method can remove the interfering components causing peak distortion.

    • Optimize LC Method: Experiment with different analytical columns, mobile phase compositions, and gradient profiles to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes the quantitative evaluation of matrix effects by comparing the response of an analyte in a neat solution to its response in a post-spiked matrix extract.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • This compound stock solution.

  • Mobile phase or reconstitution solvent.

  • Sample preparation materials (e.g., protein precipitation solvent, SPE cartridges).

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples using the developed sample preparation method. Spike the same amount of this compound as in Set A into the final extracted blank matrix.

  • Analyze the samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot of the biological matrix using the following formula:

    MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for sample clean-up.

Materials:

  • Biological sample (e.g., plasma).

  • Acetonitrile (ACN) or Methanol (MeOH).

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • To 50 µL of the biological sample, add 150 µL of cold acetonitrile (a 3:1 ratio of precipitant to sample).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.

Data Presentation

Table 1: Comparison of Matrix Effects for Edaravone in Rat Tissue Homogenates with Different Protein Precipitation Solvents.

Precipitation SolventMean Matrix Effect (%)
Methanol85.3
Acetonitrile92.1
Methanol/Acetonitrile (1:1, v/v)95.6
Methanol/Acetonitrile (1:3, v/v)98.2

Data adapted from a study evaluating sample preparation methods for Edaravone analysis. A value of 100% indicates no matrix effect.

Visualizations

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification start LC-MS/MS Method Development qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess me_detected Matrix Effect Detected? qual_assess->me_detected optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) me_detected->optimize_sp Yes validation Method Validation me_detected->validation No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (this compound) optimize_lc->use_sil_is quant_assess Quantitative Assessment (Post-Extraction Spike) use_sil_is->quant_assess quant_assess->validation

Caption: Workflow for Identifying and Mitigating Matrix Effects.

issue Inconsistent Results (Poor Accuracy/Precision) check_is Check Internal Standard (this compound) Response issue->check_is is_ok IS Response Stable? check_is->is_ok investigate_me Investigate Matrix Effect (Post-Column Infusion) is_ok->investigate_me Yes troubleshoot_instrument Troubleshoot Instrument/ Standard Preparation is_ok->troubleshoot_instrument No me_present Matrix Effect Present? investigate_me->me_present improve_cleanup Improve Sample Cleanup (SPE, LLE) me_present->improve_cleanup Yes optimize_lc Optimize Chromatography me_present->optimize_lc Yes me_present->troubleshoot_instrument No reevaluate Re-evaluate Method improve_cleanup->reevaluate optimize_lc->reevaluate

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Technical Support Center: Enhancing Edaravone D5 Detection in Biofluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of Edaravone D5 detection in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a deuterium-labeled version of Edaravone. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[1][2] Its chemical and physical properties are nearly identical to the unlabeled Edaravone, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, it has a different mass due to the deuterium atoms.[2] This allows it to be distinguished from the analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample processing and matrix effects.[2]

Q2: What are the common biofluids analyzed for Edaravone and what are the expected concentration ranges?

A2: Edaravone is commonly measured in plasma, urine, cerebrospinal fluid (CSF), and feces.[1] The concentration ranges for calibration curves in published methods typically span from low nanograms per milliliter (ng/mL) to several thousand ng/mL. For instance, a common calibration curve range is 2 to 2000 ng/mL in plasma.[1] The lower limit of quantification (LLOQ) is often reported to be around 2 ng/mL in plasma[1] and can be as low as 10 ng/mL in dog plasma in some methods.[3]

Q3: My Edaravone signal is unstable in plasma samples. What could be the cause and how can I fix it?

A3: Edaravone is known to be unstable in plasma, which can lead to poor reproducibility and inaccurate quantification.[3] This instability is often due to oxidation. To mitigate this, it is highly recommended to add an antioxidant stabilizer to the collection tubes before blood sampling. Sodium metabisulfite (SMB) has been shown to be an effective antioxidant for stabilizing Edaravone in plasma.[3] Additionally, adding formic acid to working solutions can also help to increase the stability of Edaravone.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of this compound.

Low Signal Intensity or Poor Sensitivity

Problem: The signal intensity for Edaravone and/or this compound is low, resulting in a high LLOQ.

Potential Cause Troubleshooting Step
Suboptimal Sample Preparation Inefficient extraction can lead to low recovery. Protein precipitation is a simple method but may result in significant matrix effects.[1][4] Consider optimizing the protein precipitation solvent or switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[1][4][5]
Inefficient Ionization Edaravone is typically analyzed in positive electrospray ionization (ESI) mode.[1] Ensure the mobile phase composition is conducive to good ionization. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation and enhance the signal.[3][6]
Incorrect Mass Spectrometer Parameters Verify that the correct multiple reaction monitoring (MRM) transitions are being used for both Edaravone and this compound. Optimize the collision energy for each transition to maximize fragment ion intensity.[1]
Analyte Degradation As mentioned in the FAQs, Edaravone is prone to degradation in plasma.[3] Ensure proper sample handling and storage (-80°C) and use an antioxidant like sodium metabisulfite during sample collection.[1][3]
High Variability or Poor Reproducibility

Problem: Replicate injections show high variability in peak area ratios.

Potential Cause Troubleshooting Step
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to variability.[7] To address this, improve the sample cleanup procedure (e.g., use SPE).[5] Also, ensure chromatographic separation of the analyte from major matrix components. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating these effects.[2]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including calibration standards and quality controls. Automated liquid handlers can improve precision.
LC System Issues Check for leaks, pump inconsistencies, or autosampler injection volume variability. A system suitability test before each run can help identify these issues.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for sample preparation.[1]

  • To 50 µL of the biofluid sample (e.g., plasma), add 150 µL of acetonitrile.[1]

  • Add 10 µL of the this compound internal standard working solution (e.g., 20 ng/mL).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize typical parameters for the analysis of Edaravone and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValueReference
Column Zorbax Extend-C18 (2.1 mm x 150 mm, 3.5 µm) or similar C18 column[3]
Mobile Phase A 0.1% Formic acid in water[3]
Mobile Phase B Methanol or Acetonitrile[1][3]
Gradient Isocratic or gradient elution can be used. A typical isocratic condition is 55:45 (A:B).[1]
Flow Rate 0.2 - 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Parameters

ParameterEdaravoneThis compoundReference
Ionization Mode ESI PositiveESI Positive[1]
MRM Transition (m/z) 175.1 → 133.0 or 175.1 → 77.1180.12 → 80.90[1][3]
Collision Energy (eV) 3545[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biofluid Biofluid Sample Add_IS Add this compound (IS) Biofluid->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the bioanalysis of Edaravone.

troubleshooting_workflow Start Low Signal / Poor Sensitivity Check_Sample_Prep Optimize Sample Preparation? (e.g., SPE vs. PPT) Start->Check_Sample_Prep Check_Ionization Optimize Ionization? (e.g., Mobile Phase pH) Check_Sample_Prep->Check_Ionization No Improved Sensitivity Improved Check_Sample_Prep->Improved Yes Check_MS_Params Optimize MS Parameters? (e.g., Collision Energy) Check_Ionization->Check_MS_Params No Check_Ionization->Improved Yes Check_Stability Address Analyte Stability? (e.g., Use Antioxidant) Check_MS_Params->Check_Stability No Check_MS_Params->Improved Yes Check_Stability->Improved Yes Contact_Support Consult Instrument Specialist Check_Stability->Contact_Support No

Caption: Troubleshooting logic for low signal intensity.

References

Troubleshooting Poor Peak Shape in Edaravone D5 Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Edaravone D5. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and offer systematic solutions to improve peak symmetry and overall data quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape, specifically peak tailing, for this compound?

A1: Poor peak shape, particularly tailing, in the chromatography of Edaravone and its deuterated analog, this compound, can stem from several factors. The most common causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the analyte, causing peak tailing.[1][2] Edaravone, with its polar functional groups, is susceptible to these secondary interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For instance, a pH that is too acidic has been observed to distort the peak shape of Edaravone, causing tailing.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the column bed can lead to distorted peak shapes.[2]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, resulting in peak fronting or tailing.[2][3]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[3]

Q2: My this compound peak is broad. What are the likely causes and how can I fix it?

A2: Peak broadening for this compound can be caused by several factors. A study evaluating various HPLC methods for Edaravone noted that an increased proportion of organic solvent in the mobile phase was used to facilitate faster elution and address broad peaks.[4] Conversely, decreasing the organic solvent percentage to improve separation from the void volume led to an increase in peak width.[4] To counteract this, reducing the injection volume can be an effective strategy.[4]

Q3: Can the choice of column chemistry affect the peak shape of this compound?

A3: Yes, the column chemistry plays a crucial role. For Edaravone analysis, C18 columns are commonly used.[4][5][6] One study found that C18 columns provided good resolution for Edaravone and its degradation products. The use of a highly deactivated, end-capped column is recommended to minimize secondary interactions with residual silanol groups, which can significantly improve peak shape for polar analytes like Edaravone.[2]

Q4: How does the mobile phase composition, aside from pH, impact peak shape?

A4: The mobile phase composition is a critical factor. The type and ratio of organic solvents (e.g., acetonitrile, methanol) and the buffer concentration can influence peak symmetry. For Edaravone, various combinations of buffers (like ammonium acetate) and organic solvents have been used.[7] One study noted that methanol alone increased tailing and retention time, while acetonitrile provided better peak symmetry.[7] Insufficient buffer concentration can also lead to peak shape issues.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow for troubleshooting peak tailing for this compound.

G start Poor Peak Shape Observed (Tailing) check_system Check for System-Wide Issues (e.g., leaks, pressure fluctuations) start->check_system check_all_peaks Are all peaks tailing? check_system->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No instrument_issue Potential Instrument Issue: - Extra-column dead volume - Blocked frit - Column void yes_all_peaks->instrument_issue analyte_specific_issue Analyte-Specific Issue no_all_peaks->analyte_specific_issue troubleshoot_instrument Troubleshoot Instrument: - Check connections - Backflush/replace column - Use guard column instrument_issue->troubleshoot_instrument optimize_method Optimize Method Parameters analyte_specific_issue->optimize_method end Improved Peak Shape troubleshoot_instrument->end adjust_ph Adjust Mobile Phase pH (e.g., slightly less acidic) optimize_method->adjust_ph change_mobile_phase Modify Mobile Phase Composition (e.g., organic solvent ratio, buffer concentration) adjust_ph->change_mobile_phase change_column Use a Different Column (e.g., end-capped, different chemistry) change_mobile_phase->change_column optimize_sample Optimize Sample Conditions (e.g., reduce concentration, match solvent to mobile phase) change_column->optimize_sample optimize_sample->end

Caption: Troubleshooting workflow for peak tailing.

Data Presentation

The following table summarizes the evolution of a chromatographic method for Edaravone, highlighting issues with peak shape and the corrective actions taken. This data is adapted from a study that evaluated ten different HPLC methods.

MethodObservationCorrective ActionResulting Peak Width (min)Peak Symmetry
Method 2Broad peakIncreased proportion of organic solvent1.9Not specified
Method 5Significant tailingMobile phase composition adjusted2.1Not specified
Method 7Sharp and symmetrical peak but eluted too earlyDecreased organic solvent percentage and reduced injection volume1.2Symmetrical
Method 8Improved separation but increased peak widthDecreased organic solvent percentage1.8Not specified
Method 10 (Optimized)Sharp and symmetrical peak with good separationGradient elution with optimized mobile phase and shorter columnNot specified0.88

Data adapted from a study on Edaravone HPLC method development.[4]

Experimental Protocols

Protocol 1: Optimized HPLC Method for Edaravone

This protocol is based on a validated stability-indicating RP-HPLC method that produced a sharp and symmetrical peak for Edaravone.[4][6]

  • Column: Agilent ZORBAX Extend-C18 (150 × 4.6 mm, 5 µm)[4][6]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 50:50 Acetonitrile:Methanol

  • Gradient Program: A gradient elution was employed to ensure all degradants eluted within the runtime.[4] (Specific gradient details would be experiment-dependent).

  • Flow Rate: 1.0 mL/min (A typical flow rate, may need optimization)

  • Injection Volume: 5 µL[4]

  • Detection Wavelength: 243 nm[1]

References

Technical Support Center: Optimizing Edaravone D5 Extraction from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Edaravone and its deuterated internal standard, Edaravone D5, in tissue homogenates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate common challenges encountered during sample preparation and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from tissue homogenates, offering step-by-step guidance to resolve them.

Issue 1: Low Extraction Recovery of Edaravone or this compound

Possible Causes and Solutions:

  • Incomplete Protein Precipitation: Insufficient precipitation of proteins can lead to the analyte being trapped in the protein pellet.

    • Solution: Ensure the correct ratio of precipitation solvent to tissue homogenate is used. A common starting point is a 3:1 ratio of cold acetonitrile to tissue homogenate.[1] Vortex the mixture thoroughly for at least 2-3 minutes to ensure complete protein denaturation.[1]

  • Suboptimal pH: Edaravone is a weak acid and its extraction efficiency can be pH-dependent.

    • Solution: Edaravone is more stable in acidic conditions.[1] Consider acidifying the tissue homogenate or the extraction solvent with a small amount of formic acid (e.g., to a final concentration of 0.1%) to improve stability and recovery.

  • Insufficient Vortexing/Shaking: Inadequate mixing during extraction will result in poor partitioning of the analyte from the matrix into the solvent.

    • Solution: Vortex samples vigorously for a sufficient amount of time (e.g., 3 minutes) to ensure thorough mixing and extraction.[1]

  • Analyte Degradation: Edaravone can be unstable under certain conditions.

    • Solution: Process samples on ice or at chilled conditions to minimize degradation.[2] Avoid prolonged exposure to light and high temperatures. The use of antioxidants like sodium metabisulfite in collection tubes has been shown to improve the stability of Edaravone in plasma and could be considered for tissue homogenates.

Issue 2: High Matrix Effects Leading to Poor Data Quality

Possible Causes and Solutions:

  • Co-eluting Endogenous Components: Phospholipids and other endogenous molecules from the tissue matrix can co-elute with Edaravone and this compound, causing ion suppression or enhancement in the mass spectrometer.

    • Solution 1 (Methodological): Optimize the chromatographic conditions to separate the analytes from interfering matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.

    • Solution 2 (Sample Preparation): Implement a more rigorous cleanup step. While protein precipitation is a simple and common technique, it may not be sufficient for complex tissue matrices. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.

  • Inadequate Internal Standard Correction: If the internal standard (this compound) does not behave identically to the analyte (Edaravone) during the extraction and ionization process, it will not effectively compensate for matrix effects.

    • Solution: Ensure that the internal standard is added to the samples as early as possible in the workflow to account for variability in all subsequent steps. A stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects.

Issue 3: Poor Reproducibility and High Variability in Results

Possible Causes and Solutions:

  • Inconsistent Homogenization: Non-uniform tissue homogenates will lead to variable extraction efficiencies.

    • Solution: Develop and adhere to a standardized homogenization protocol. Ensure the tissue is completely homogenized before taking an aliquot for extraction.

  • Variability in Internal Standard Spiking: Inconsistent addition of the internal standard will result in inaccurate quantification.

    • Solution: Use a calibrated pipette to add a consistent volume of the internal standard working solution to all samples, standards, and quality controls.

  • Back-Conversion of Metabolites: Edaravone is extensively metabolized, with the sulfate conjugate being a major metabolite. This conjugate can be unstable and convert back to the parent Edaravone ex vivo, leading to artificially inflated results.[2]

    • Solution: Perform sample extraction under chilled conditions and avoid acidic or alkaline conditions that could promote hydrolysis of the sulfate conjugate.[2] Chromatographically separate Edaravone from its sulfate metabolite to minimize in-source conversion.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of this compound from tissue homogenates.

Q1: What is the recommended initial extraction method for Edaravone from tissue homogenates?

A common and effective initial method is protein precipitation (PPT) with cold acetonitrile.[1] It is a simple, fast, and generally provides good recovery for Edaravone. A typical protocol involves adding three parts of cold acetonitrile to one part of tissue homogenate.[1]

Q2: When should I consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

LLE or SPE should be considered when experiencing significant matrix effects with the PPT method, especially in complex tissues like the brain or liver. These techniques provide a cleaner extract, which can improve data quality and assay sensitivity.

Q3: What are the key considerations for choosing an LLE solvent?

The choice of solvent will depend on the polarity of Edaravone and the desire to minimize the extraction of interfering substances. A moderately polar solvent may be a good starting point. It is crucial to optimize the pH of the aqueous phase to ensure Edaravone is in a neutral form for efficient partitioning into the organic solvent.

Q4: Are there any specific recommendations for the storage of tissue homogenates containing Edaravone?

Tissue homogenates should be stored at -80°C until analysis to minimize degradation.[1]

Q5: How can I ensure the stability of Edaravone during the extraction process?

To enhance stability, it is recommended to:

  • Work with samples on ice.[2]

  • Add an antioxidant, such as sodium metabisulfite, to the homogenization buffer.

  • Acidify the sample slightly with formic acid.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Edaravone (Qualitative)
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Speed FastModerateSlow
Cost LowModerateHigh
Simplicity SimpleModerateComplex
Selectivity LowModerateHigh
Potential for Matrix Effects HighModerateLow
Recommendation Good for initial screening and less complex matrices.Good for reducing matrix effects when PPT is insufficient.Recommended for complex matrices and when high sensitivity is required.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Edaravone and this compound from Tissue Homogenates[1]
  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Aliquoting: Transfer a 50 µL aliquot of the tissue homogenate to a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 20 ng/mL in 50% methanol) to the homogenate.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 3 minutes.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenate Tissue Homogenate tissue->homogenate Homogenize aliquot Aliquot Homogenate homogenate->aliquot is_spike Spike with this compound IS aliquot->is_spike ppt Add Acetonitrile (3:1) is_spike->ppt vortex Vortex (3 min) ppt->vortex centrifuge Centrifuge (15,000g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound extraction using protein precipitation.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Extraction Recovery cause1 Incomplete Protein Precipitation issue->cause1 cause2 Suboptimal pH issue->cause2 cause3 Analyte Degradation issue->cause3 solution1a Optimize Solvent:Sample Ratio cause1->solution1a solution1b Increase Vortex Time cause1->solution1b solution2 Acidify Sample/Solvent cause2->solution2 solution3a Work on Ice cause3->solution3a solution3b Add Antioxidant cause3->solution3b

Caption: Troubleshooting logic for low extraction recovery of Edaravone.

References

Preventing isotope exchange in Edaravone D5 during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the apparent loss of Edaravone D5 during sample preparation for analytical studies. The primary focus is on maintaining the chemical integrity of the molecule, which is crucial for its use as an internal standard.

Troubleshooting Guide

Issue: Loss of this compound signal during sample analysis.

This guide provides a systematic approach to troubleshooting the loss of the deuterated internal standard, this compound, during sample preparation and analysis. The underlying cause is often chemical degradation rather than true isotope exchange, as the deuterium labels on the phenyl ring are not readily exchangeable.

Initial Assessment

Question: I am observing a significant loss of my this compound internal standard signal. What are the most likely causes?

Answer: The loss of this compound signal is typically due to its chemical instability under certain conditions, rather than the exchange of deuterium for hydrogen. The most common contributing factors are:

  • High pH: Edaravone is unstable in neutral to alkaline solutions.[1][2][3]

  • Presence of Oxygen: Deoxygenation has been shown to improve the stability of Edaravone solutions.[1][2][3]

  • Elevated Temperature: Higher temperatures can accelerate degradation.

  • Light Exposure: Photodegradation can be a contributing factor.

The following troubleshooting workflow can help identify the source of the issue.

G start Start: Loss of this compound Signal check_ph Check pH of all solutions (e.g., plasma, extraction solvent, reconstitution solvent) start->check_ph ph_high Is pH > 6? check_ph->ph_high adjust_ph Action: Adjust pH to 3-5 using a suitable acid (e.g., formic acid, HCl). ph_high->adjust_ph Yes check_temp Check sample preparation temperature ph_high->check_temp No adjust_ph->check_temp temp_high Are samples exposed to temperatures > 25°C for extended periods? check_temp->temp_high reduce_temp Action: Perform sample preparation on ice or at refrigerated temperatures (2-8°C). temp_high->reduce_temp Yes check_oxygen Evaluate exposure to oxygen temp_high->check_oxygen No reduce_temp->check_oxygen oxygen_exposure Are samples vortexed vigorously or left open to air for long durations? check_oxygen->oxygen_exposure reduce_oxygen Action: Use amber vials, minimize headspace, and consider purging with nitrogen if necessary. oxygen_exposure->reduce_oxygen Yes re_evaluate Re-evaluate Signal oxygen_exposure->re_evaluate No reduce_oxygen->re_evaluate G cluster_prep Sample Preparation Workflow thaw 1. Thaw and Spike Plasma on Ice acidify 2. Acidify Sample (pH 4-5) thaw->acidify ppt 3. Protein Precipitation (Ice-Cold Acetonitrile) acidify->ppt centrifuge 4. Centrifuge at 4°C ppt->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evap 6. Evaporate (if needed) (N2, <30°C) transfer->evap reconstitute 7. Reconstitute in Acidic Solution evap->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze G cluster_stability Factors Affecting Edaravone Stability edaravone This compound degradation Degradation Product (Signal Loss) edaravone->degradation Degradation Pathway ph High pH (>6) ph->degradation Accelerates oxygen Oxygen oxygen->degradation Accelerates temp High Temperature temp->degradation Accelerates

References

Edaravone D5 stability issues in long-term storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with Edaravone D5 during long-term storage. The information is presented in a question-and-answer format to directly address potential user queries and troubleshooting scenarios.

Disclaimer: While this compound is the topic of interest, specific long-term stability data for this deuterated analog is not extensively available in public literature. The information provided herein is largely extrapolated from studies on Edaravone. The stability of deuterated compounds is generally comparable to their non-deuterated counterparts; however, it is recommended to perform compound-specific stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterium-labeled version of Edaravone, a potent free radical scavenger. It is commonly used as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of Edaravone in biological samples. The stability of this compound is critical because its degradation can lead to inaccurate measurements of the active drug, compromising the integrity of research and development studies.

Q2: What are the main factors that affect the stability of this compound in long-term storage?

Based on data from Edaravone, the primary factors affecting stability are:

  • pH: Edaravone is highly unstable in aqueous solutions, particularly at neutral to alkaline pH. The anionic form of Edaravone, which is more prevalent at higher pH, is more susceptible to oxidation. Lowering the pH of aqueous solutions can enhance stability.[1][2][3][4]

  • Oxygen: As an antioxidant, Edaravone readily reacts with oxygen.[1][2][3][4] Exposure to atmospheric oxygen, especially in solution, can lead to oxidative degradation. Deoxygenation of solutions is an effective method to improve stability.[1][2][3][4]

  • Light: Exposure to light can also promote the degradation of Edaravone.[5] It is considered potentially light-sensitive and should be protected from light during storage and handling.[5]

  • Temperature: Elevated temperatures accelerate the degradation process.[1][2][3][6] For long-term storage, maintaining recommended low temperatures is crucial.

Q3: What are the known degradation products of Edaravone?

Several degradation products of Edaravone have been identified under various stress conditions. It is presumed that this compound follows similar degradation pathways. Key degradation products include:

  • Edaravone Trimer: Formed from the reaction of Edaravone radicals, particularly in aqueous solutions.[1][2][3][4][7]

  • Oxidative Degradation Products:

    • 4-oxoedaravone and its hydrolysate 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[8][9]

    • Products from reaction with reactive nitrogen species, such as 4-NO-edaravone and 4-NO2-edaravone.[8][10]

    • Chlorinated products like 4-Cl-edaravone.[8]

  • Thermal Degradation Products: Complex structures, including dimers and other adducts, have been identified under thermal stress.[8][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent analytical results when using this compound as an internal standard. Degradation of this compound stock or working solutions.1. Prepare fresh stock and working solutions from solid this compound.2. Ensure stock solutions are prepared in a suitable solvent (e.g., methanol, DMSO) and stored at appropriate temperatures (-20°C or -80°C).3. For aqueous working solutions, use freshly prepared solutions and minimize exposure to light and oxygen.4. Consider using stabilizers like sodium bisulfite or glutathione in aqueous preparations if compatible with the analytical method.[1][2][3][4][6]
Visible precipitation or color change in this compound solution. Formation of degradation products, such as Edaravone trimer.[1][2][3][4][6]1. Discard the solution.2. Review solution preparation and storage procedures. Ensure the pH is acidic if in an aqueous medium and that the solution is protected from light and oxygen.3. For long-term storage, prepare aliquots of stock solutions to minimize freeze-thaw cycles.
Loss of this compound peak intensity in HPLC or LC-MS analysis over time. Gradual degradation of the compound in the stored solution.1. Perform a stability study of this compound in the specific solvent and storage conditions used in your laboratory.2. Shorten the storage duration of working solutions.3. Re-evaluate the storage conditions. For aqueous solutions, consider deoxygenation by purging with nitrogen gas.[4][6]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Objective: To prepare a stable stock solution of this compound for use as an internal standard.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)

    • Amber glass vials with Teflon-lined caps

    • Calibrated analytical balance and volumetric flasks

  • Procedure:

    • Accurately weigh the required amount of solid this compound.

    • Dissolve the solid in the chosen solvent (DMSO or Methanol) to the desired concentration (e.g., 1 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into amber glass vials to minimize freeze-thaw cycles and headspace oxygen.

    • Store the vials upright at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Quality Control: Periodically check the purity and concentration of the stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS).

Protocol 2: Stability-Indicating HPLC Method for Edaravone

This protocol is based on established methods for Edaravone and can be adapted for this compound.[7][12]

  • Objective: To quantify Edaravone and separate it from its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). The exact composition should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Approximately 244 nm.[12]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare standard solutions of Edaravone (or this compound) at known concentrations.

    • Prepare samples for analysis by diluting them to fall within the calibration curve range.

    • Inject standards and samples onto the HPLC system.

    • Identify and quantify the Edaravone peak based on its retention time and peak area compared to the calibration curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerSpecial Precautions
Solid Powder -20°CLong-term (years)Tightly sealed, light-resistant containerKeep away from moisture.
4°CShort-term (months)Tightly sealed, light-resistant container
In Solvent (e.g., DMSO, Methanol) -80°CUp to 6 monthsAmber glass vials with Teflon-lined capsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAmber glass vials with Teflon-lined capsAliquot to avoid freeze-thaw cycles.

Table 2: Summary of Edaravone Degradation under Stress Conditions

Stress ConditionKey Degradation ProductsReference
Acidic Hydrolysis Moderate degradation[13]
Alkaline Hydrolysis Significant degradation[13]
Oxidative (e.g., H₂O₂) 4-oxoedaravone, OPB[8][9][13]
Thermal Edaravone trimer, various complex adducts[1][8][11]
Photolytic Potential for degradation, protect from light[5]

Visualizations

Edaravone_Degradation_Pathway Edaravone Edaravone / this compound Anion Edaravone Anion Edaravone->Anion Alkaline pH NO_adduct 4-NO-edaravone 4-NO2-edaravone Edaravone->NO_adduct Reactive Nitrogen Species Cl_adduct 4-Cl-edaravone Edaravone->Cl_adduct Reactive Chlorine Species Radical Edaravone Radical Anion->Radical Oxygen Oxo 4-oxoedaravone Anion->Oxo Oxidation Trimer Edaravone Trimer Radical->Trimer Radical Reaction OPB OPB Oxo->OPB Hydrolysis

Caption: Major degradation pathways of Edaravone.

Troubleshooting_Workflow Start Inconsistent Analytical Results Check_Solution Check Age and Appearance of This compound Solution Start->Check_Solution Is_Degraded Precipitation or Discoloration? Check_Solution->Is_Degraded Prepare_Fresh Prepare Fresh Solution Is_Degraded->Prepare_Fresh Yes Review_Storage Review Storage Conditions (Temp, Light, O2) Is_Degraded->Review_Storage No Reanalyze Re-analyze Samples Prepare_Fresh->Reanalyze Is_Storage_OK Storage Conditions Optimal? Review_Storage->Is_Storage_OK Correct_Storage Implement Correct Storage Procedures Is_Storage_OK->Correct_Storage No Is_Storage_OK->Reanalyze Yes Correct_Storage->Prepare_Fresh Consult Consult Further Technical Support Reanalyze->Consult Issue Persists

Caption: Troubleshooting workflow for inconsistent results.

References

Addressing ion suppression in the analysis of Edaravone D5.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of Edaravone D5.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound Internal Standard

Q1: My this compound internal standard (IS) signal is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low signal intensity of a deuterated internal standard like this compound can stem from several factors, primarily related to matrix effects, issues with the standard itself, or instrument problems.

Possible Causes:

  • Ion Suppression: Co-eluting matrix components from the biological sample can suppress the ionization of this compound in the mass spectrometer's ion source.[1] This is a common phenomenon in LC-MS/MS analysis of biological samples.[2]

  • Suboptimal Concentration: The concentration of the internal standard may be too low, making its signal more susceptible to suppression by the analyte or other matrix components.[1]

  • Degradation of the Standard: Improper storage conditions, such as exposure to light or repeated freeze-thaw cycles, can lead to the degradation of the this compound standard.[1]

  • Instrumental Issues: A contaminated ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.[1]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting low signal intensity for your this compound internal standard.

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions cluster_3 Resolution start Low this compound Signal check_instrument 1. Verify Instrument Performance (Tune, Calibration, Source Cleaning) start->check_instrument check_standard 2. Assess Internal Standard Integrity (Purity, Concentration, Storage) check_instrument->check_standard Instrument OK assess_matrix_effects 3. Evaluate Matrix Effects (Post-Extraction Spike Experiment) check_standard->assess_matrix_effects Standard OK optimize_sample_prep Improve Sample Preparation (e.g., SPE, LLE) assess_matrix_effects->optimize_sample_prep Matrix Effects Confirmed optimize_chromatography Modify Chromatographic Conditions optimize_sample_prep->optimize_chromatography dilute_sample Dilute Sample optimize_chromatography->dilute_sample end Signal Restored dilute_sample->end

Troubleshooting workflow for low this compound signal.

Issue 2: Inconsistent Analyte/Internal Standard Response Ratio

Q2: The peak area ratio of Edaravone to this compound is highly variable across my sample set. What could be causing this, and how can I improve precision?

A2: High variability in the analyte to internal standard ratio is a critical issue that directly impacts the accuracy and precision of your quantitative results. This often points to differential matrix effects between the analyte and the internal standard.

Possible Causes:

  • Chromatographic Separation of Analyte and IS: A slight difference in retention time between Edaravone and this compound, known as the "deuterium isotope effect," can expose them to different co-eluting matrix components, leading to varied degrees of ion suppression.[3][4]

  • Variable Matrix Effects: The composition of the biological matrix can differ between individual samples, causing inconsistent ion suppression or enhancement.[5]

  • Inconsistent Sample Preparation: Variability in sample preparation steps can lead to inconsistent recovery of the analyte and internal standard.[6]

Troubleshooting Steps:

  • Confirm Co-elution: Carefully examine the chromatograms to ensure that Edaravone and this compound are co-eluting. Even a small separation can be problematic.[7]

  • Evaluate Matrix Effects in Different Lots: Assess the matrix effect in at least six different lots of the biological matrix to determine if the variability is sample-dependent.[5]

  • Optimize Chromatography: Adjust the mobile phase gradient, column temperature, or even try a different column chemistry to achieve better co-elution.[7]

  • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[8]

The following diagram illustrates the concept of differential ion suppression due to poor co-elution.

G cluster_0 Chromatographic Elution cluster_1 Ion Source Analyte Edaravone Suppression Ion Suppression Zone Analyte->Suppression Experiences High Suppression IS This compound IS->Suppression Experiences Low Suppression Matrix Interfering Matrix Component Matrix->Suppression

Differential ion suppression of analyte and internal standard.

Quantitative Data Summary

The following table summarizes hypothetical scenarios of how ion suppression can affect the quantification of Edaravone when using this compound as an internal standard.

ScenarioAnalyte Signal (Edaravone)IS Signal (this compound)Analyte/IS RatioCalculated ConcentrationAccuracy
No Matrix Effect 100,00050,0002.0100 ng/mLAccurate
Equal Suppression 50,000 (-50%)25,000 (-50%)2.0100 ng/mLAccurate
Greater Suppression of Analyte 40,000 (-60%)25,000 (-50%)1.680 ng/mLInaccurate (Low)
Greater Suppression of IS 50,000 (-50%)20,000 (-60%)2.5125 ng/mLInaccurate (High)

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects

This protocol is used to quantitatively assess the degree of ion suppression or enhancement for Edaravone and this compound.

Objective: To determine the absolute matrix effect by comparing the response of an analyte in a clean solvent to its response in a post-spiked matrix extract.[5]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Edaravone and this compound into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample. After the final extraction step, spike Edaravone and this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Edaravone and this compound into the blank biological matrix before extraction.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol helps to qualitatively identify regions in the chromatogram where ion suppression occurs.[6]

Objective: To visualize retention time regions of ion suppression or enhancement by infusing a constant flow of the analyte and internal standard post-column.

Methodology:

  • System Setup:

    • Use a T-connector to introduce a constant flow of a solution containing Edaravone and this compound into the LC eluent stream between the analytical column and the mass spectrometer's ion source.

    • The infusion is typically performed using a syringe pump.

  • Procedure:

    • Begin the LC gradient and the post-column infusion.

    • Once a stable baseline signal for Edaravone and this compound is achieved, inject a blank matrix extract.

  • Data Interpretation:

    • Monitor the signal of the infused analytes throughout the chromatographic run.

    • A dip in the baseline indicates a region of ion suppression.[9]

    • A rise in the baseline indicates a region of ion enhancement.

Frequently Asked Questions (FAQs)

Q3: What are matrix effects in LC-MS/MS analysis?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and precision of quantitative analysis.[2]

Q4: Why is a deuterated internal standard like this compound used?

A4: A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically almost identical to the analyte (Edaravone).[7] Therefore, it is expected to have very similar chromatographic behavior and experience similar matrix effects.[5] By adding a known amount of the SIL-IS to every sample, the ratio of the analyte's response to the IS's response is used for quantification, which helps to correct for variations during sample preparation and analysis.[7]

Q5: Can a deuterated internal standard always compensate for matrix effects?

A5: In many cases, a SIL-IS like this compound can effectively compensate for matrix effects.[5] However, if there is chromatographic separation between the analyte and the IS, they may be exposed to different matrix environments, leading to differential ion suppression and inaccurate results.[3] Therefore, it is crucial to ensure co-elution and to validate the method to confirm that the matrix effect is consistent.

Q6: What are the best sample preparation techniques to minimize ion suppression for Edaravone analysis?

A6: While protein precipitation is a simple and fast technique, it may not be sufficient to remove all interfering matrix components, especially phospholipids, which are major contributors to ion suppression.[6][8] More effective techniques for removing these interferences include:

  • Solid-Phase Extraction (SPE): This technique provides a more selective clean-up and is generally more effective at removing phospholipids.[6]

  • Liquid-Liquid Extraction (LLE): LLE can also be optimized to selectively extract Edaravone while leaving many matrix components behind.[8]

Q7: How can I modify my chromatographic method to reduce ion suppression?

A7: The goal of chromatographic optimization is to separate the elution of Edaravone and this compound from the regions of significant ion suppression.[1] This can be achieved by:

  • Adjusting the Mobile Phase Gradient: Altering the gradient slope can change the retention times of both the analytes and interfering matrix components.

  • Changing the Column Chemistry: Experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation from matrix components.[7]

  • Using a Smaller Particle Size Column (UHPLC): This can lead to sharper peaks and better resolution, potentially separating the analytes from interfering compounds.

References

Technical Support Center: Method Refinement for Simultaneous Quantification of Edaravone and Edaravone-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous quantification of Edaravone and its deuterated internal standard, Edaravone-D5, using LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Problem/Observation Potential Cause Recommended Solution
Low or No Signal for Edaravone and/or Edaravone-D5 1. Analyte Instability: Edaravone is prone to degradation in biological matrices.[1][2]1a. Use of Stabilizers: Collect blood samples in tubes containing an antioxidant stabilizer like sodium metabisulfite or 10% Trichloroacetic acid (TCA).[3] 1b. pH Control: Maintain acidic conditions during sample preparation and storage to improve stability. Adding formic acid to working solutions can help.[3] 1c. Temperature Control: Keep samples on ice during processing and store them at -80°C until analysis.[3]
2. Inefficient Ionization: Suboptimal mobile phase composition or source parameters.2a. Mobile Phase pH: Use an acidic mobile phase (e.g., 0.1% formic acid in water and methanol) to promote protonation and enhance signal in positive ion mode.[4] 2b. Source Parameter Optimization: Infuse a standard solution of Edaravone to optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.
3. Improper Sample Preparation: Incomplete protein precipitation or analyte loss during extraction.3a. Protein Precipitation: Ensure complete protein precipitation by using a sufficient volume of organic solvent (e.g., acetonitrile) and vortexing thoroughly.[3] 3b. Supernatant Transfer: Carefully collect the supernatant after centrifugation to avoid aspirating the protein pellet.
High Variability in Edaravone-D5 (Internal Standard) Signal 1. Inconsistent Sample Preparation: Variation in the addition of the internal standard or inconsistent extraction efficiency.1a. Accurate Pipetting: Use calibrated pipettes to add a consistent volume of Edaravone-D5 working solution to all samples, standards, and quality controls. 1b. Consistent Vortexing and Centrifugation: Ensure uniform mixing and separation for all samples.
2. Matrix Effects: Ion suppression or enhancement from co-eluting endogenous components in the biological matrix.2a. Chromatographic Separation: Optimize the LC gradient to ensure Edaravone and Edaravone-D5 elute in a region free from significant matrix interference. 2b. Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the final concentration is above the lower limit of quantification (LLOQ).
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Overload: Injecting too high a concentration of the analytes.1a. Dilute Sample: If the concentration is high, dilute the sample and re-inject.
2. Incompatible Injection Solvent: The solvent used to reconstitute the sample extract is stronger than the initial mobile phase.2a. Solvent Matching: Reconstitute the dried extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.
3. Column Degradation: Loss of stationary phase or contamination of the column.3a. Column Wash: Wash the column with a strong solvent to remove potential contaminants. 3b. Column Replacement: If the peak shape does not improve, replace the analytical column.
Carryover (Signal Detected in Blank Injections) 1. Contamination of the Autosampler: Residue from a high-concentration sample in the injection needle or loop.1a. Needle Wash: Optimize the needle wash procedure in the autosampler method, using a strong solvent to clean the needle between injections. 1b. Blank Injections: Inject one or more blank samples after high-concentration samples to ensure the system is clean.
Inaccurate Quantification (Poor Precision and/or Accuracy) 1. Calibration Curve Issues: Non-linearity or poor fit of the calibration curve.1a. Check Standard Preparation: Ensure the calibration standards are prepared correctly and are within the linear range of the assay. 1b. Weighting Factor: Apply an appropriate weighting factor (e.g., 1/x or 1/x²) to the regression analysis.
2. Interference from Metabolites: In-source fragmentation of Edaravone metabolites (e.g., sulfate or glucuronide conjugates) back to the parent drug.2a. Chromatographic Separation: Ensure the analytical method chromatographically separates Edaravone from its major metabolites.

Frequently Asked Questions (FAQs)

1. Why is Edaravone-D5 recommended as the internal standard for Edaravone quantification?

Edaravone-D5 is a stable isotope-labeled version of Edaravone.[5] It has nearly identical chemical and physical properties to Edaravone, meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

2. What are the typical mass transitions (MRM) for Edaravone and Edaravone-D5?

The quantification of Edaravone and Edaravone-D5 is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Commonly used MRM transitions are:

  • Edaravone: m/z 175.1 → 133.0[3]

  • Edaravone-D5: m/z 180.1 → 80.9[3]

It is always recommended to optimize these transitions on your specific instrument for maximum sensitivity.

3. What sample preparation technique is most suitable for Edaravone and Edaravone-D5 analysis in plasma?

Protein precipitation is a commonly used and effective method for extracting Edaravone and Edaravone-D5 from plasma samples.[3] This technique involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analytes is collected for analysis. This method is straightforward, fast, and generally provides good recovery.

4. How can I prevent the degradation of Edaravone during sample collection and preparation?

Edaravone is susceptible to oxidative degradation.[1][2] To ensure its stability:

  • Use Antioxidants: Collect blood samples in tubes containing an antioxidant like sodium metabisulfite.[3]

  • Control pH: Keep the samples at an acidic pH, for instance, by adding a small amount of formic acid.[3]

  • Maintain Low Temperature: Process samples on ice and store them at -80°C.[3]

5. What are typical chromatographic conditions for the separation of Edaravone and Edaravone-D5?

A reverse-phase C18 column is commonly used for the chromatographic separation. A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is typically employed. A flow rate of 0.2 to 0.4 mL/min is common.[3][4]

Experimental Protocol

Below is a detailed methodology for the simultaneous quantification of Edaravone and Edaravone-D5 in plasma.

1. Sample Preparation

  • To a 50 µL aliquot of plasma sample, standard, or quality control, add 10 µL of Edaravone-D5 working solution (e.g., 20 ng/mL in 50% methanol).

  • Add 150 µL of cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 3 minutes.[3]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[3]

  • Transfer 80 µL of the supernatant to a new tube or well plate.[3]

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Zorbax Extend-C18, 2.1 mm x 150 mm, 3.5 µm or equivalent[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Methanol or Acetonitrile[4]
Flow Rate 0.2 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 5 µL
MS System Agilent 6490 Triple Quadrupole MS or equivalent
Ionization Mode ESI Positive[3]
MRM Transitions Edaravone: 175.1 → 133.0 Edaravone-D5: 180.1 → 80.9[3]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for Edaravone quantification methods found in the literature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Matrix Linearity Range (ng/mL) LLOQ (ng/mL)
Dog Plasma10 - 1000[4]10[4]
Rat Plasma2 - 2000[3]2[3]
Human Plasma10 - (not specified)10[4]

Table 2: Precision and Accuracy

Analyte Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD)
EdaravoneQC Low, Mid, High<10%[4]<10%[4]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Collection Blood Collection (with stabilizer) Centrifugation1 Centrifugation to obtain plasma Blood_Collection->Centrifugation1 Plasma_Aliquot 50 µL Plasma Centrifugation1->Plasma_Aliquot Add_IS Add 10 µL Edaravone-D5 (IS) Plasma_Aliquot->Add_IS Protein_Precipitation Add 150 µL Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex 3 min Protein_Precipitation->Vortex Centrifugation2 Centrifuge 15,000 x g, 10 min, 4°C Vortex->Centrifugation2 Supernatant_Transfer Transfer 80 µL Supernatant Centrifugation2->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in 100 µL Mobile Phase Evaporation->Reconstitution Injection Inject 5 µL Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the quantification of Edaravone.

References

Technical Support Center: Edaravone Formulation and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Edaravone Formulation and Bioavailability. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving Edaravone.

Frequently Asked Questions (FAQs)

Q1: What is the impact of formulation on the oral bioavailability of Edaravone?

A1: Formulation significantly impacts the oral bioavailability of Edaravone, a Biopharmaceutics Classification System (BCS) Class IV drug with low solubility and permeability.[1][2] An approved oral suspension of Edaravone (Radicava ORS®) has demonstrated equivalent exposure (AUC) to the intravenous (IV) formulation, although at a higher dose (105 mg oral vs. 60 mg IV).[3][4] The absolute oral bioavailability of this suspension is approximately 57%.[5] Novel formulations, such as lipid-based nanosystems and self-nanomicellizing solid dispersions, have been investigated to further enhance oral bioavailability by improving solubility and permeability.[6]

Q2: Is there any information on the impact of formulation on the bioavailability of Edaravone D5?

A2: Currently, there is a lack of publicly available data from preclinical or clinical studies on the impact of formulation on the bioavailability of deuterated Edaravone (this compound). This compound is commercially available and primarily used as an internal standard in bioanalytical methods for the quantification of Edaravone.[7][8][9]

Deuteration, the process of replacing hydrogen atoms with deuterium, is a strategy used in drug development to potentially improve the pharmacokinetic properties of a drug.[10][11][12][13][] This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolism, potentially leading to a longer half-life and increased bioavailability.[11][] However, without specific studies on this compound formulations, its bioavailability profile remains uncharacterized.

Q3: What are the key pharmacokinetic parameters for the approved oral Edaravone suspension?

A3: The key pharmacokinetic parameters for the 105 mg oral suspension of Edaravone under fasted conditions are summarized in the table below, with a comparison to the 60 mg IV formulation.

ParameterOral Suspension (105 mg)Intravenous (IV) Formulation (60 mg)
AUC₀-t (ng·h/mL) Equivalent to 60 mg IV-
AUC₀-∞ (ng·h/mL) Equivalent to 60 mg IV-
Cₘₐₓ (ng/mL) Geometric mean ratio to IV is 1.217 (90% CI: 1.090-1.359)-
Tₘₐₓ (hours) ~0.5 (median)End of infusion
Absolute Bioavailability ~57%100%
Data compiled from multiple sources.[3][5][15]
AUC: Area under the plasma concentration-time curve; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration.

Q4: What analytical methods are suitable for quantifying Edaravone in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying Edaravone in biological matrices like plasma and serum.[16] LC-MS/MS methods offer higher sensitivity and selectivity and often use a deuterated internal standard like this compound for accurate quantification.[7][8]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Possible Causes and Solutions:

Cause Troubleshooting Step
Poor aqueous solubility of Edaravone. Formulation Optimization: Explore solubility-enhancing formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions with polymers (e.g., Soluplus®), or cyclodextrin complexes.[17][18] • pH Adjustment: Edaravone's solubility is pH-dependent. Ensure the formulation maintains an optimal pH for dissolution in the gastrointestinal tract.
Low permeability across the intestinal epithelium. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. • Nanoparticle Formulations: Reducing particle size to the nano-range can increase the surface area for dissolution and potentially improve absorption.
First-pass metabolism. Inhibition of Metabolic Enzymes: Co-administration with inhibitors of relevant metabolizing enzymes (e.g., UGTs) could be explored in preclinical models, though this may not be clinically translatable. • Alternative Routes: For preclinical studies, consider alternative delivery routes that bypass the liver, such as sublingual or buccal administration, to assess maximum potential absorption.
P-glycoprotein (P-gp) efflux. P-gp Inhibitors: Include known P-gp inhibitors in the formulation to investigate the extent of efflux in preclinical models.
Inadequate study design. Fasting State: Ensure animals are adequately fasted before oral administration, as food can significantly impact the absorption of Edaravone.[16] • Vehicle Selection: The choice of vehicle for the Edaravone suspension is critical. Ensure it is non-toxic and does not interfere with absorption.
Issue 2: Instability of Edaravone in Formulation

Possible Causes and Solutions:

Cause Troubleshooting Step
Oxidation of Edaravone. Inert Atmosphere: During formulation preparation and storage, blanket the headspace of containers with an inert gas like nitrogen to prevent oxidation.[6] • Antioxidants: Include antioxidants such as L-cysteine hydrochloride and sodium bisulfite in the formulation.[9]
Hydrolysis in aqueous formulations. pH Control: Maintain the pH of the formulation in a range where Edaravone is most stable. • Water Activity: For solid dosage forms, control the water content and storage humidity to minimize hydrolysis.
Photodegradation. Light Protection: Store the formulation in light-resistant containers.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study of an Oral Edaravone Formulation in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer the Edaravone formulation orally via gavage at a specified dose.

    • Intravenous Group: Administer a solution of Edaravone in a suitable vehicle (e.g., saline with a co-solvent) intravenously via the tail vein at a specified dose to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin) and a stabilizer (e.g., sodium metabisulfite) to prevent Edaravone degradation.[16]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Edaravone in plasma samples using a validated LC-MS/MS method.

    • Use this compound as the internal standard for accurate quantification.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cₘₐₓ, Tₘₐₓ, and half-life (t₁/₂) using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Edaravone Quantification

This is a general protocol and may require optimization based on the specific instrumentation and formulation matrix.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 240 nm.

  • Sample Preparation:

    • Dilute the formulation with a suitable solvent to a concentration within the linear range of the assay.

    • For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. Evaporate the supernatant and reconstitute in the mobile phase.

  • Standard Curve: Prepare a series of standard solutions of Edaravone of known concentrations to generate a calibration curve.

  • Analysis: Inject the prepared samples and standards into the HPLC system and record the peak areas.

  • Quantification: Determine the concentration of Edaravone in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Edaravone_Mechanism_of_Action ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Edaravone Edaravone Edaravone->ROS Scavenges Keap1 Keap1 Edaravone->Keap1 Inhibits Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression HO1->Oxidative_Stress Reduces HO1->Neuroprotection

Caption: Edaravone's antioxidant and neuroprotective signaling pathway.

Bioavailability_Workflow cluster_dosing Dosing Formulation Oral Edaravone Formulation Dosing_Oral Oral Administration (Gavage) Formulation->Dosing_Oral IV_Formulation IV Edaravone Formulation Dosing_IV IV Administration (Tail Vein) IV_Formulation->Dosing_IV Animal_Model Animal Model (e.g., Rats) Blood_Sampling Serial Blood Sampling Dosing_Oral->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (with this compound IS) Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc

References

Enhancing the resolution between Edaravone and its deuterated standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Edaravone and its deuterated internal standard, Edaravone-d5.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between Edaravone and its deuterated standard important?

A1: While mass spectrometry can differentiate between Edaravone and Edaravone-d5 based on their mass-to-charge ratios, good chromatographic resolution is still crucial. It minimizes the risk of ion suppression or enhancement, where the presence of a co-eluting compound can affect the ionization efficiency of the analyte, leading to inaccurate quantification. Furthermore, baseline separation ensures the individual assessment of peak purity and can be a requirement for regulatory submissions.

Q2: What is the typical elution order for Edaravone and Edaravone-d5 in reversed-phase chromatography?

A2: In reversed-phase high-performance liquid chromatography (HPLC), deuterated compounds often exhibit a slight decrease in retention time compared to their non-deuterated counterparts. This phenomenon is known as the chromatographic isotope effect. Therefore, Edaravone-d5 is expected to elute slightly earlier than Edaravone.

Q3: Is baseline resolution (Rs > 1.5) always necessary when using LC-MS/MS?

A3: Not strictly. The high selectivity of tandem mass spectrometry (MS/MS) allows for the quantification of co-eluting compounds by monitoring specific precursor-to-product ion transitions. However, aiming for at least partial chromatographic separation is considered good practice to mitigate potential matrix effects and ensure data robustness.

Q4: What are the key factors influencing the resolution between Edaravone and Edaravone-d5?

A4: The primary factors include the choice of the stationary phase (column chemistry), the composition of the mobile phase (organic modifier, pH, and additives), and the column temperature. Fine-tuning these parameters can enhance the subtle differences in physicochemical properties between the two compounds, leading to improved separation.

Troubleshooting Guide: Enhancing Resolution

This guide provides a systematic approach to improving the chromatographic separation between Edaravone and Edaravone-d5.

Initial Assessment: Poor Resolution or Co-elution

If you are observing poor resolution or complete co-elution of Edaravone and its deuterated standard, follow the workflow below to troubleshoot and optimize your method.

G cluster_0 Troubleshooting Workflow start Poor Resolution Observed step1 Step 1: Modify Mobile Phase - Adjust organic solvent percentage - Change organic solvent type - Modify mobile phase pH start->step1 step2 Step 2: Evaluate Column Chemistry - Test a different stationary phase (e.g., Phenyl-Hexyl, Cyano) step1->step2 If resolution is still poor step3 Step 3: Optimize Temperature - Increase or decrease column temperature step2->step3 If resolution is still poor step4 Step 4: Adjust Gradient Profile - Decrease the slope of the gradient step3->step4 If resolution is still poor end Resolution Enhanced step4->end

Caption: Troubleshooting workflow for enhancing the resolution between Edaravone and Edaravone-d5.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Co-elution or Poor Resolution (Rs < 1.0) Insufficient difference in retention between Edaravone and Edaravone-d5.1. Mobile Phase Optimization: - Adjust Organic Solvent Percentage: In reversed-phase, slightly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times and potentially improve separation.- Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.- Modify pH: Adjusting the mobile phase pH can influence the ionization state of Edaravone and affect its interaction with the stationary phase. Experiment with small pH adjustments around the pKa of Edaravone.
Lack of selectivity of the stationary phase for the subtle structural differences.2. Column Chemistry Evaluation: - If using a standard C18 column, consider a stationary phase with different retention mechanisms. Phenyl-hexyl or cyano phases can offer alternative selectivities through pi-pi or dipole-dipole interactions, which may better differentiate between the analyte and its deuterated standard.
Kinetic factors affecting peak shape and separation.3. Temperature Optimization: - Vary the column temperature. Increasing the temperature can improve peak efficiency and may alter selectivity. Conversely, decreasing the temperature can sometimes enhance separation by increasing interaction with the stationary phase.
Gradient is too steep, causing the compounds to elute too closely together.4. Gradient Profile Adjustment: - If using a gradient method, decrease the slope of the gradient during the elution window of the analytes. A shallower gradient provides more time for the separation to occur.

Experimental Protocol: LC-MS/MS Method for Edaravone and Edaravone-d5

The following is a validated bioanalytical method that has been successfully used for the quantification of Edaravone using Edaravone-d5 as an internal standard.[1] While baseline resolution may not be achieved, the method is suitable for accurate quantification due to the specificity of MS/MS detection.

Chromatographic and Mass Spectrometric Conditions
Parameter Condition
LC System Agilent 1290 Infinity II UHPLC system[1]
Column Information on the specific column used was not detailed in the primary source. A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient should be developed to ensure elution of Edaravone within a reasonable timeframe. A typical starting point could be a linear gradient from 5% to 95% B over 3-5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6490 Triple Quadrupole MS[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MRM Transitions Edaravone: 175.1 → 133.0Edaravone-d5 (IS): 180.1 → 80.9[1]
Collision Energy Edaravone: 13 eVEdaravone-d5 (IS): 21 eV[1]
Sample Preparation: Protein Precipitation
  • To 50 µL of the plasma sample, add 150 µL of acetonitrile containing the internal standard (Edaravone-d5).

  • Vortex the mixture to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

This technical support guide provides a starting point for researchers to develop and troubleshoot methods for the analysis of Edaravone and its deuterated internal standard. By systematically evaluating the key chromatographic parameters, optimal resolution and accurate quantification can be achieved.

References

Validation & Comparative

Comparative pharmacokinetic profile of Edaravone and its deuterated analog.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the pharmacokinetic profiles of the neuroprotective agent Edaravone and its theoretical deuterated analog. While extensive data exists for Edaravone, information on a deuterated version is limited in publicly available literature. Therefore, this comparison combines established pharmacokinetic parameters of Edaravone with the anticipated effects of deuteration based on established principles in medicinal chemistry.

Executive Summary

Edaravone, a free radical scavenger, is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. It undergoes extensive first-pass metabolism, primarily through sulfation and glucuronidation, leading to a relatively short elimination half-life. Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a common strategy in drug development to improve pharmacokinetic properties. Theoretically, a deuterated analog of Edaravone would exhibit a reduced rate of metabolism, leading to increased systemic exposure and a longer half-life. This could potentially translate to improved efficacy, reduced dosing frequency, and a better safety profile.

Pharmacokinetic Profiles: A Comparative Overview

The following tables summarize the key pharmacokinetic parameters for intravenous and oral Edaravone, alongside the projected profile of a deuterated analog.

Table 1: Single-Dose Pharmacokinetics of Intravenous Edaravone (60 mg)

ParameterValueReference
Tmax (h) End of infusion[1]
Cmax (ng/mL) ~1195[2]
AUC0-∞ (ng·h/mL) ~1738[2]
Volume of Distribution (Vd) (L) 63.1[3]
Terminal Elimination Half-life (t1/2) (h) 4.5 - 6.0[1]
Total Clearance (CL) (L/h) 35.9[3]

Table 2: Single-Dose Pharmacokinetics of Oral Edaravone Suspension (105 mg)

ParameterValueReference
Tmax (h) 0.5[4]
Cmax (ng/mL) ~1656[4]
Absolute Bioavailability (%) ~57[3][4]
Apparent Volume of Distribution (Vd/F) (L) 164[4]
Terminal Elimination Half-life (t1/2) (h) 4.5 - 9.0[3]
Apparent Total Clearance (CL/F) (L/h) 67.9[4]

Table 3: Projected Pharmacokinetic Profile of a Deuterated Edaravone Analog

ParameterProjected Change Compared to EdaravoneRationale
Tmax Likely similarAbsorption is generally not affected by deuteration.
Cmax Potentially higherReduced first-pass metabolism could lead to higher peak concentrations.
AUC Significantly increasedSlower metabolism would lead to greater overall drug exposure.
Volume of Distribution Likely unchangedDeuteration does not typically alter tissue distribution.
Terminal Elimination Half-life Significantly longerThe primary goal of deuteration is to slow metabolic clearance, thereby extending the half-life.
Total Clearance Significantly reducedThe kinetic isotope effect would decrease the rate of metabolic clearance.

Mechanism of Action: Free Radical Scavenging

Edaravone exerts its neuroprotective effects by acting as a potent antioxidant. It scavenges harmful free radicals, such as hydroxyl radicals and peroxynitrite, which are implicated in the pathophysiology of neurodegenerative diseases. This action helps to mitigate oxidative stress and reduce neuronal damage. The fundamental mechanism of action is not expected to differ for a deuterated analog.

G cluster_0 Cellular Environment cluster_1 Edaravone Action Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Oxidative Stress->Reactive Oxygen Species (ROS) Neuronal Damage Neuronal Damage Reactive Oxygen Species (ROS)->Neuronal Damage Edaravone Edaravone Free Radical Scavenging Free Radical Scavenging Edaravone->Free Radical Scavenging Free Radical Scavenging->Reactive Oxygen Species (ROS) Inhibits

Caption: Edaravone's mechanism of action against oxidative stress.

Metabolism of Edaravone

Edaravone is extensively metabolized in the liver to pharmacologically inactive sulfate and glucuronide conjugates.[1] This metabolic process is a key determinant of its pharmacokinetic profile.

G Edaravone Edaravone Sulfate Conjugate Sulfate Conjugate Edaravone->Sulfate Conjugate Sulfotransferases Glucuronide Conjugate Glucuronide Conjugate Edaravone->Glucuronide Conjugate UGTs Excretion Excretion Sulfate Conjugate->Excretion Glucuronide Conjugate->Excretion G Subject Screening & Enrollment Subject Screening & Enrollment Drug Administration Drug Administration Subject Screening & Enrollment->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation

References

A Comparative Guide to the Bioanalytical Quantification of Edaravone Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of published bioanalytical methods for the quantification of Edaravone in biological matrices, with a focus on techniques employing its deuterated internal standard, Edaravone-d5. The data and protocols presented are compiled from various validation studies to offer a comparative overview of assay performance and methodologies.

Introduction to Edaravone Quantification

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] Accurate quantification of Edaravone in biological samples is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for small molecule bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Edaravone-d5, is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[2]

Comparative Analysis of LC-MS/MS Methodologies

While a formal inter-laboratory comparison study is not publicly available, this guide consolidates and compares the methodologies and performance characteristics from several independent validation reports. The following tables summarize the key parameters from different studies that utilize LC-MS/MS for Edaravone quantification.

Sample Preparation and Chromatography

Effective sample preparation is crucial for removing interferences from complex biological matrices. The most common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Parameter Methodology from Study A[3] Methodology from Study B[4][5] Methodology from Study C[6]
Biological Matrix Rat/Beagle Plasma, CSF, Urine, FecesDog PlasmaRat Plasma
Internal Standard Edaravone-d5Phenacetin3-methyl-1-p-tolyl-5-pyrazolone
Preparation Method Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Protein Precipitation (PPT)
Extraction Solvent Acetonitrile (PPT), Methyl tert-butyl ether (LLE)AcetonitrileNot Specified
LC Column Not specifiedZorbax Extend-C18Agilent Zorbax SB-Aq
Mobile Phase Acetonitrile and WaterMethanol and 0.1% Formic Acid in WaterMethanol and 0.03% Formic Acid
Elution Type IsocraticGradientGradient
Mass Spectrometry and Method Performance

Quantification is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Parameter Methodology from Study A[3] Methodology from Study B[4][5] Methodology from Study C[6]
Ionization Mode Positive ESIPositive ESIPositive ESI
MRM Transition (Edaravone) m/z 175.1 → 133.0m/z 175.1 → 77.1m/z 175.1 → 133.0
MRM Transition (IS) m/z 180.1 → 80.9 (Edaravone-d5)m/z 180.2 → 110.0 (Phenacetin)m/z 189.2 → 147.0 (Tolyl-pyrazolone)
Linearity Range 2 - 2000 ng/mL10 - 1000 ng/mLNot specified
LLOQ 2 ng/mL10 ng/mLNot specified
Intra-day Precision (%RSD) < 15%< 10%Not specified
Inter-day Precision (%RSD) < 15%< 10%Not specified

Detailed Experimental Protocols

This section provides a generalized protocol for the quantification of Edaravone using Edaravone-d5, based on common methodologies.[3]

Materials and Reagents
  • Edaravone reference standard

  • Edaravone-d5 internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Biological matrix (e.g., plasma) from control subjects

Sample Preparation (PPT + LLE)
  • Thaw biological samples (e.g., plasma) and quality control (QC) samples on ice.

  • To a 50 µL aliquot of plasma, add 10 µL of the Edaravone-d5 working solution (e.g., 20 ng/mL in 50% methanol).

  • Add 150 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax)

  • Mobile Phase A: Distilled water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple Quadrupole with ESI source

  • Ionization: Positive Ion Mode

  • MRM Transitions:

    • Edaravone: m/z 175.1 → 133.0

    • Edaravone-d5: m/z 180.1 → 80.9

  • Data Analysis: Use appropriate software to integrate peak areas and calculate concentration based on the ratio of the analyte peak area to the internal standard peak area.

Visualized Workflows and Mechanisms

Experimental Workflow for Edaravone Quantification

The following diagram illustrates the typical bioanalytical workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample Spike Spike with Edaravone-d5 (IS) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Extract Supernatant Extraction Centrifuge1->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Integration Peak Area Integration LCMS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve Report Final Concentration Report Curve->Report

Bioanalytical workflow for quantifying Edaravone.
Mechanism of Action: Edaravone as a Radical Scavenger

Edaravone exerts its neuroprotective effects by scavenging harmful free radicals, thereby mitigating oxidative stress, which is implicated in the pathology of ALS and ischemic stroke.[7][8][9]

G ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radicals) Cell Cellular Components (Lipids, DNA, Proteins) ROS->Cell attacks Edaravone Edaravone Edaravone->ROS scavenges/ neutralizes Protection Neuroprotection Edaravone->Protection results in Damage Oxidative Damage & Cell Death Cell->Damage leads to

Edaravone's mechanism as a free radical scavenger.

References

A Comparative Analysis of the Antioxidant Activity of Edaravone and Edaravone D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of Edaravone and its deuterated analog, Edaravone D5. While direct comparative experimental data between the two is limited in publicly available literature, this document synthesizes existing knowledge on Edaravone's antioxidant profile and explores the potential impact of deuteration on its efficacy based on established scientific principles.

Introduction to Edaravone and the Rationale for Deuteration

Edaravone is a potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] Its neuroprotective effects are largely attributed to its ability to neutralize a wide range of reactive oxygen species (ROS), thereby mitigating oxidative stress and subsequent cellular damage.[4][5] The core mechanism of Edaravone's antioxidant activity involves the donation of a hydrogen atom or an electron to free radicals, effectively neutralizing them.[6][7]

This compound is a deuterated version of Edaravone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. The rationale behind this isotopic substitution lies in the "deuterium kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond. In the context of drug metabolism, this can slow down the breakdown of the drug by metabolic enzymes, potentially leading to a longer half-life, increased exposure, and enhanced therapeutic efficacy. While primarily aimed at improving pharmacokinetic properties, this modification could also influence its pharmacodynamic activities, including its antioxidant capacity.

Comparative Antioxidant Activity: A Theoretical Perspective

Edaravone's primary radical-scavenging action is believed to occur at the pyrazolinone ring, specifically involving the hydrogen atom at the C4 position and the enolic hydroxyl group in its tautomeric form. Since the deuteration in this compound is on the phenyl ring and not at the active site directly involved in hydrogen/electron donation for radical scavenging, it is hypothesized that the intrinsic, direct antioxidant activity of this compound would be comparable to that of Edaravone. The electron-donating properties of the core pyrazolinone structure, which are crucial for its antioxidant function, remain unchanged.

However, the improved metabolic stability of this compound could lead to a more sustained antioxidant effect in vivo. By resisting metabolic degradation, a higher concentration of the active drug may be available over a longer period to combat oxidative stress.

Data on the Antioxidant Activity of Edaravone

While a direct comparison with this compound is lacking, extensive data exists for Edaravone's antioxidant activity across various assays. These values provide a benchmark for its potency.

Antioxidant AssayRadical SpeciesEdaravone Activity (IC50/Reported Value)Reference
DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazyl (DPPH)IC50 values are comparable to standard antioxidants.[8][9][8][9]
ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)Potent scavenging activity demonstrated.[8][8]
Hydroxyl Radical ScavengingHydroxyl Radical (•OH)Effective scavenger of hydroxyl radicals.[4][10][4][10]
Superoxide Radical ScavengingSuperoxide Anion (O2•−)Demonstrates significant superoxide scavenging.[10][10]
Lipid Peroxidation InhibitionPeroxyl Radicals (ROO•)Effectively inhibits lipid peroxidation.[3][5][3][5]

Experimental Protocols for Assessing Antioxidant Activity

Below are detailed methodologies for key in vitro experiments commonly used to evaluate the antioxidant activity of compounds like Edaravone and this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of Edaravone and this compound in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared with 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of Edaravone and this compound.

  • Reaction: Add a small volume (e.g., 20 µL) of the sample to a larger volume (e.g., 180 µL) of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

Principle: This assay measures the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals can be detected by a probe molecule that forms a colored product upon reaction.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 7.4), FeSO₄, EDTA, H₂O₂, and a detection probe (e.g., deoxyribose or salicylic acid).

  • Sample Addition: Add various concentrations of Edaravone and this compound to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Color Development: Stop the reaction and add reagents to develop a colored product (e.g., thiobarbituric acid for the deoxyribose method).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 532 nm for the thiobarbituric acid reactive substances).

  • Calculation: A decrease in the absorbance of the sample-containing mixtures compared to the control indicates hydroxyl radical scavenging activity.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the antioxidant mechanism of Edaravone and a typical workflow for comparing the antioxidant activity of the two compounds.

G cluster_ROS Reactive Oxygen Species (ROS) cluster_Damage Cellular Damage OH Hydroxyl Radical (•OH) Lipid Lipid Peroxidation OH->Lipid DNA DNA Damage OH->DNA Protein Protein Oxidation OH->Protein O2 Superoxide Anion (O2•−) O2->Lipid ROO Peroxyl Radical (ROO•) ROO->Lipid Edaravone Edaravone Edaravone->OH Scavenges Edaravone->O2 Scavenges Edaravone->ROO Scavenges

Caption: Edaravone's mechanism of action as a free radical scavenger.

G start Start prep_compounds Prepare Edaravone & This compound Solutions start->prep_compounds dpph DPPH Assay prep_compounds->dpph abts ABTS Assay prep_compounds->abts hydroxyl Hydroxyl Radical Scavenging Assay prep_compounds->hydroxyl measure Spectrophotometric Measurement dpph->measure abts->measure hydroxyl->measure data_analysis Data Analysis (IC50 Calculation) measure->data_analysis compare Compare Antioxidant Activity data_analysis->compare end End compare->end

Caption: Experimental workflow for comparing antioxidant activities.

Conclusion

Edaravone is a well-established antioxidant with proven efficacy in scavenging a variety of reactive oxygen species. While direct experimental comparisons with its deuterated analog, this compound, are currently unavailable, theoretical considerations suggest that the intrinsic antioxidant activity is likely to be similar. The key advantage of this compound is expected to be its improved pharmacokinetic profile due to the deuterium kinetic isotope effect, which may translate to a more sustained antioxidant effect in vivo. Further experimental studies are warranted to directly compare the antioxidant capacities of Edaravone and this compound using the standardized assays outlined in this guide. Such studies would provide valuable data for drug development professionals in optimizing neuroprotective therapies.

References

Long-Term Efficacy of Edaravone in Amyotrophic Lateral Sclerosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the long-term clinical trial data on Edaravone versus placebo for the treatment of Amyotrophic Lateral Sclerosis (ALS). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of efficacy, detailed experimental protocols, and insights into the drug's mechanism of action.

Edaravone, a free radical scavenger, has been a subject of extensive research for its potential to slow the progression of Amyotrophic Lateral Sclerosis (ALS), a debilitating neurodegenerative disease. Clinical trials have demonstrated a statistically significant slowing of functional decline in patients treated with Edaravone compared to placebo over a 24-week period. This guide delves into the long-term efficacy data, primarily focusing on the pivotal Phase 3 clinical trial (MCI186-19) and its open-label extension, to provide a clear comparison of Edaravone's performance against a placebo.

Data Presentation: Quantitative Efficacy of Edaravone

The primary measure of efficacy in the key clinical trials was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, a validated tool for monitoring the progression of disability in patients with ALS. A smaller decline in the ALSFRS-R score indicates a slower disease progression.

Table 1: Change in ALSFRS-R Score from Baseline (24-Week Double-Blind Period)
Treatment GroupMean Change from Baseline (±SE)Difference (Edaravone - Placebo)p-value
Edaravone-5.01 (±0.64)2.49 (±0.76)0.0013
Placebo-7.50 (±0.66)

Data from the MCI186-19 pivotal Phase 3 trial. A less negative score indicates less functional decline.[1]

Table 2: Long-Term Efficacy at 48 Weeks (24-Week Double-Blind + 24-Week Open-Label Extension)
Treatment GroupDescriptionMean Change in ALSFRS-R from BaselineComparison
Edaravone-EdaravoneReceived Edaravone for 48 weeks.-The decline in ALSFRS-R for the placebo group was projected to be significantly greater than for the group that received Edaravone for the full 48 weeks (p < .0001).[2]
Placebo-EdaravoneReceived Placebo for 24 weeks, then Edaravone for 24 weeks.-The rate of functional decline (slope of ALSFRS-R) in this group approached that of the continuous Edaravone group after switching to active treatment.[2]
Projected PlaceboA statistical projection of the continued decline if the placebo group had not switched to Edaravone.-The projected decline for the placebo group was significantly greater than the observed decline in the Edaravone-Edaravone group.[2]

This post-hoc analysis of the MCI186-19 study and its open-label extension suggests that the benefits of Edaravone are maintained for up to one year and that initiating Edaravone even after a 6-month placebo period can slow disease progression.[2]

Table 3: Secondary and Exploratory Long-Term Endpoints (Post-Hoc Analysis at 48 Weeks)
EndpointEdaravone-Edaravone Group (EE)Placebo-Edaravone Group (PE)Hazard Ratio (EE vs. PE)
Deaths240.48
Composite of Death, Tracheostomy, Permanent Assisted Ventilation, or Hospitalization--0.47

A post-hoc analysis of the MCI186-19 trial and its extension suggests that earlier intervention with Edaravone was associated with a 53% reduction in the risk of the composite endpoint of death, tracheostomy, permanent assisted ventilation, or hospitalization. However, these findings are from a post-hoc analysis and should be interpreted with caution.[3][4] It is important to note that other long-term observational studies have not found a significant difference in survival probability or time to ventilation between patients treated with Edaravone and those receiving standard therapy alone.[5][6]

Experimental Protocols

The data presented is primarily derived from the MCI186-19 clinical trial, a multicenter, randomized, double-blind, parallel-group study.

Patient Population

The study enrolled patients who met the following key inclusion criteria:

  • Age: 20-75 years.

  • Diagnosis: Definite or probable ALS according to the revised El Escorial criteria.[1]

  • Disease Severity: Grade 1 or 2 on the Japan ALS Severity Classification and scores of at least 2 points on all 12 items of the ALSFRS-R.[1]

  • Respiratory Function: Forced vital capacity (FVC) of 80% or more.[1]

  • Disease Duration: 2 years or less.[1]

  • Observed Progression: A decrease of 1-4 points in the ALSFRS-R score during a 12-week pre-observation period.[1]

This "enrichment strategy" was designed to select a patient population where a treatment effect could be more readily detected within the study timeframe.[7]

Treatment Regimen
  • Dosage: 60 mg of Edaravone or a matching placebo administered via intravenous infusion over 60 minutes.[8]

  • Treatment Cycles: The study consisted of six 4-week cycles (24 weeks total).

    • Cycle 1: Daily administration for 14 days, followed by a 14-day drug-free period.[1]

    • Cycles 2-6: Administration on 10 of the first 14 days of the cycle, followed by a 14-day drug-free period.[1]

Efficacy Assessments
  • Primary Endpoint: The change in the total ALSFRS-R score from baseline to the end of week 24.

  • Secondary Endpoints: Included changes in Forced Vital Capacity (FVC), Modified Norris Scale scores, and the ALS Assessment Questionnaire (ALSAQ-40).[8]

Mandatory Visualizations

Signaling Pathways

Edaravone is believed to exert its neuroprotective effects through multiple mechanisms, primarily by acting as a potent antioxidant. The following diagram illustrates the key signaling pathways influenced by Edaravone.

Edaravone_Mechanism cluster_stress Oxidative Stress cluster_edaravone Edaravone Action cluster_pathways Cellular Pathways cluster_outcome Neuroprotective Outcome ROS Reactive Oxygen Species (ROS) Edaravone Edaravone ROS->Edaravone Scavenged by AHR Aryl Hydrocarbon Receptor (AHR) Edaravone->AHR Activates Neuroprotection Neuroprotection & Reduced Neuronal Damage Edaravone->Neuroprotection Directly Contributes to Nrf2 Nrf2 AHR->Nrf2 Upregulates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->Neuroprotection Leads to

Caption: Proposed mechanism of action for Edaravone's neuroprotective effects.

Experimental Workflow

The following diagram outlines the workflow of the pivotal MCI186-19 clinical trial.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Observation cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment (24 Weeks) cluster_extension Phase 4: Open-Label Extension (24 Weeks) cluster_analysis Phase 5: Endpoint Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Observation 12-Week Pre-observation Period (Assess ALSFRS-R Decline) Screening->Observation Randomization Randomization (1:1) Observation->Randomization Edaravone_Arm Edaravone Group (60mg IV) Randomization->Edaravone_Arm Arm A Placebo_Arm Placebo Group (Saline IV) Randomization->Placebo_Arm Arm B OLE_E Edaravone-Edaravone Group Edaravone_Arm->OLE_E Analysis_24wk Primary Endpoint Analysis at 24 Weeks (Change in ALSFRS-R) Edaravone_Arm->Analysis_24wk OLE_P Placebo-Edaravone Group Placebo_Arm->OLE_P Placebo_Arm->Analysis_24wk Analysis_48wk Long-Term & Post-Hoc Analysis at 48 Weeks OLE_E->Analysis_48wk OLE_P->Analysis_48wk

Caption: Workflow of the MCI186-19 Edaravone Phase 3 clinical trial.

References

Riluzole and Edaravone Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the current clinical evidence for the combined use of Riluzole and Edaravone in the treatment of Amyotrophic Lateral Sclerosis (ALS), supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the therapeutic performance of Riluzole and Edaravone combination therapy versus Riluzole monotherapy for Amyotrophic Lateral Sclerosis (ALS). It is intended for researchers, scientists, and drug development professionals seeking a concise and data-driven overview of the current clinical landscape.

Overview of Therapeutic Agents

Riluzole and Edaravone are two of the few approved treatments for ALS, a progressive neurodegenerative disease that affects motor neurons.[1][2] They operate through distinct mechanisms of action, making their combination a topic of significant research interest.[3]

  • Riluzole : Believed to exert its neuroprotective effects primarily by inhibiting glutamatergic neurotransmission.[4] Its proposed mechanisms include blocking glutamate release, inactivating voltage-dependent sodium channels, and interfering with intracellular events following excitatory amino acid receptor binding.[4]

  • Edaravone : A potent antioxidant that functions as a free radical scavenger.[4] It is thought to protect motor neurons from oxidative stress-induced damage by neutralizing reactive oxygen species (ROS).[4]

The complementary nature of these mechanisms provides a strong rationale for investigating their combined therapeutic potential in slowing disease progression in ALS.[3]

Clinical Efficacy: A Tale of Two Studies

The clinical evidence for the efficacy of Riluzole and Edaravone combination therapy is primarily shaped by two key studies with conflicting findings.

A 2022 observational, randomized, parallel-assignment, open-label study by Samadhiya et al. suggested a short-term benefit of the combination therapy.[5][6] In this study, patients receiving Riluzole and Edaravone for the initial six months showed a statistically significant slower disease progression in terms of functional disability, as measured by the modified Rankin Scale (mRS), compared to those on Riluzole alone.[5][6] A notable finding was the positive impact on bulbar symptoms, specifically salivation.[5][6] However, this benefit did not persist after the initial six-month period.[5]

Conversely, a larger 2022 multicenter, propensity score-matched cohort study by Witzel et al. found no significant additional benefit of Edaravone as an add-on therapy to Riluzole.[7][8] This study reported no statistically significant difference in the rate of disease progression, 18-month survival probability, or median ventilation-free survival between the combination therapy group and the Riluzole-only group.[8]

Quantitative Data Comparison

The following tables summarize the key quantitative outcomes from the Samadhiya et al. and Witzel et al. studies.

Table 1: Efficacy Outcomes from Samadhiya et al. (2022) [5][6]

Outcome MeasureCombination Therapy (Riluzole + Edaravone)Riluzole Onlyp-value
Change in mRS at 6 months 0.070.200.02
Change in mRS at 12 months 0.470.530.17
Change in Japanese ALS Severity Score at 6 months +0.07+0.200.10
Change in Japanese ALS Severity Score at 12 months +0.53+0.330.17
Change in Serum Creatinine (mg/dL) at 6 months -0.08-0.090.82
Change in ALSFRS-R (Salivation) at 6 months 0-0.260.018

Table 2: Efficacy Outcomes from Witzel et al. (2022) [8]

Outcome MeasureCombination Therapy (Riluzole + Edaravone)Riluzole Onlyp-value
Rate of Disease Progression (ALSFRS-R points/month) -0.91-0.850.37
18-Month Survival Probability 75%75%Not Reported
Median Ventilation-Free Survival (months) 21.719.70.40

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting their divergent findings.

Samadhiya et al. (2022) Study Protocol[5][6]
  • Study Design : Observational, randomized, parallel assignment, open-label study.

  • Patient Population : 30 patients with definite or probable ALS.

  • Treatment Groups :

    • Combination Group (n=15) : Received Riluzole and Edaravone for the first 6 months, followed by Riluzole only for the next 6 months.

    • Control Group (n=15) : Received Riluzole only for 12 months.

  • Outcome Measures : Changes in Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R), modified Rankin Scale (mRS), and Japanese ALS severity scores were assessed at 6 and 12 months.

Witzel et al. (2022) Study Protocol[7][8][9]
  • Study Design : Multicenter, propensity score-matched cohort study.

  • Patient Population : 324 patients with probable or definite ALS. Propensity score matching resulted in 116 patients in each treatment group for the disease progression analysis.

  • Treatment Groups :

    • Combination Group : Intravenous Edaravone as an add-on therapy to standard therapy with Riluzole.

    • Control Group : Standard therapy with Riluzole only.

  • Treatment Duration : Median treatment duration was 13.9 months for the combination group and 11.2 months for the Riluzole only group.[8]

  • Outcome Measures : The primary outcome was the rate of disease progression as measured by the ALSFRS-R score. Secondary outcomes included survival probability and time to ventilation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of Riluzole and Edaravone and the experimental workflows of the discussed studies.

G cluster_riluzole Riluzole cluster_edaravone Edaravone cluster_neuron Motor Neuron riluzole Riluzole glutamate_release Inhibition of Glutamate Release riluzole->glutamate_release na_channel Inactivation of Voltage-Gated Na+ Channels riluzole->na_channel excitotoxicity Reduced Excitotoxicity glutamate_release->excitotoxicity na_channel->excitotoxicity neuron_death Neuronal Death excitotoxicity->neuron_death edaravone Edaravone scavenging Radical Scavenging edaravone->scavenging ros Reactive Oxygen Species (ROS) ros->scavenging oxidative_stress Reduced Oxidative Stress scavenging->oxidative_stress oxidative_stress->neuron_death

Figure 1: Proposed neuroprotective signaling pathways of Riluzole and Edaravone.

G cluster_samadhiya Samadhiya et al. (2022) Workflow cluster_witzel Witzel et al. (2022) Workflow s_start 30 ALS Patients (Definite/Probable) s_rand Randomization s_start->s_rand s_group1 Combination Therapy (Riluzole + Edaravone) n=15 s_rand->s_group1 s_group2 Riluzole Only n=15 s_rand->s_group2 s_treat1 6 Months Treatment s_group1->s_treat1 s_followup2 Follow-up at 12 Months s_group1->s_followup2 s_treat2 12 Months Treatment s_group2->s_treat2 s_group2->s_followup2 s_followup1 Follow-up at 6 Months s_treat1->s_followup1 s_treat2->s_followup1 s_outcome Assess ALSFRS-R, mRS, Japanese ALS Score s_followup1->s_outcome s_followup2->s_outcome w_start 324 ALS Patients (Probable/Definite) w_match Propensity Score Matching w_start->w_match w_group1 Combination Therapy (Riluzole + Edaravone) n=116 w_match->w_group1 w_group2 Riluzole Only n=116 w_match->w_group2 w_treat Median Treatment: 13.9 vs 11.2 months w_group1->w_treat w_group2->w_treat w_outcome Assess ALSFRS-R Progression, Survival, Time to Ventilation w_treat->w_outcome

Figure 2: Experimental workflows of the Samadhiya et al. and Witzel et al. studies.

Conclusion

The current body of clinical evidence regarding the efficacy of Riluzole and Edaravone combination therapy for ALS is inconclusive. The conflicting results from the Samadhiya et al. and Witzel et al. studies highlight the need for further large-scale, randomized, placebo-controlled trials to definitively determine the therapeutic value of this combination approach. Key differences in study design, patient populations, and treatment durations may have contributed to the disparate outcomes. Future research should aim to address these limitations to provide clearer guidance for clinicians and patients. The distinct mechanisms of action of Riluzole and Edaravone continue to make their combination a promising area of investigation in the pursuit of more effective treatments for ALS.

References

A Comparative Guide to In Vivo Imaging with Radiolabeled Edaravone for Neurodegeneration Diagnosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of in vivo imaging techniques has revolutionized the study of neurodegenerative diseases, offering a window into the dynamic pathological processes occurring within the living brain. Among the most promising recent developments is the use of radiolabeled Edaravone, a potent antioxidant, as a positron emission tomography (PET) tracer for the direct visualization of oxidative stress—a key player in neuronal damage. This guide provides a comprehensive comparison of this novel imaging agent, [18F]fluoroedaravone ([18F]FEDV), with other established and emerging PET tracers for neurodegeneration, supported by available experimental data.

Introduction to Radiolabeled Edaravone ([18F]FEDV)

Edaravone, a free radical scavenger, has been repurposed and radiolabeled with fluorine-18 to create [18F]FEDV, a PET tracer designed to quantify oxidative stress in the central nervous system.[1][2] This innovative approach allows for the non-invasive, longitudinal monitoring of reactive oxygen and nitrogen species (RONS), which are implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][3] The ability of [18F]FEDV to cross the blood-brain barrier and its stability in human plasma make it a promising tool for early diagnosis and the evaluation of antioxidant therapies.[2][3]

Comparative Analysis of PET Tracers for Neurodegeneration

While [18F]FEDV is a novel tracer with limited direct comparative studies, this section provides a quantitative and qualitative comparison with other major classes of PET radioligands used in neurodegeneration research. The data presented is compiled from various studies and serves as a benchmark for performance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for [18F]FEDV and alternative PET tracers. It is important to note that these values are derived from different studies and animal models, and direct head-to-head comparisons are limited.

Table 1: Performance of [18F]FEDV for Oxidative Stress Imaging

ParameterValueAnimal ModelReference
Brain Uptake (SUV)Not explicitly reportedMouse models of stroke and tauopathy[1][2]
Target-to-Background RatioSignificantly increased in pathological regionsMouse models of stroke and tauopathy[1][2]
Radiochemical Yield (Automated)3-5%N/A[4]
Radiochemical Purity>99%N/A[4]

Table 2: Performance of Alternative PET Tracers for Neuroinflammation and Other Pathologies

Tracer ClassTracer ExampleTargetBrain Uptake (SUV or VT)Target-to-Background RatioAnimal Model/HumanReference
TSPO [18F]FEPPATranslocator Protein 18 kDaElevated in disease modelsIncreased in inflamed regionsMouse[5]
[18F]VUIIS1009BTranslocator Protein 18 kDaGreater than [18F]DPA-714Higher in tumor vs. healthy tissueRat[6]
MAO-B [18F]SMBT-1Monoamine Oxidase BSUVR-1 correlated with postmortem dataHigh correlation with MAO-B distributionHuman[7]
Superoxide [18F]ROStraceSuperoxideHigher in LPS-treated animalsIncreased retention in inflamed brainMouse[7]
[18F]-FPBTSuperoxideSignificantly higher in treated animalsHigher uptake in cardiotoxicity modelRat[8]
System xc- [18F]-FASuCystine/glutamate transporter~8%ID/g in tumorsTumor-to-blood ratio ~12Mouse[9]
Amyloid [18F]-Florbetabenβ-amyloid plaquesSUVR ~1.06 in AD miceSignificantly higher in AD vs. controlsMouse[10]

Note: SUV (Standardized Uptake Value), SUVR (Standardized Uptake Value Ratio), VT (Volume of Distribution), %ID/g (percentage of injected dose per gram of tissue). Direct comparison of these values should be done with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate the key signaling pathways in oxidative stress and the workflows for radiosynthesis and in vivo imaging.

Oxidative Stress Signaling in Neurodegeneration

oxidative_stress_pathway Oxidative Stress Signaling in Neurodegeneration cluster_stimuli Cellular Stressors cluster_ros ROS/RNS Production cluster_damage Cellular Damage cluster_defense Antioxidant Defense Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria Mitochondria Mitochondrial_Dysfunction->Mitochondria Neuroinflammation Neuroinflammation NOX NADPH Oxidase (NOX) Neuroinflammation->NOX Protein_Aggregates Protein Aggregates (Aβ, Tau) Protein_Aggregates->NOX ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) NOX->ROS Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Keap1 Keap1 ROS->Keap1 Oxidizes Neuronal_Death Neuronal Death Lipid_Peroxidation->Neuronal_Death Protein_Oxidation->Neuronal_Death DNA_Damage->Neuronal_Death Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes radiosynthesis_workflow Automated Radiosynthesis of [18F]FEDV cluster_synthesis Synthesis Module (Trasis AllinOne) F18_Production [18F]Fluoride Production (Cyclotron) Fluorination [18F]Fluorination (85°C, 1 min, MeCN) F18_Production->Fluorination Precursor Precursor Loading (4-((tert-butoxycarbonyl)diazenyl)- N,N,N-trimethylbenzenaminium trifluoromethanesulfonate) Precursor->Fluorination Trapping Intermediate Trapping (C18 Sep-Pak) Fluorination->Trapping Hydrolysis_Condensation Hydrolysis & Condensation (conc. HCl, ethyl acetoacetate, Zn) Trapping->Hydrolysis_Condensation Purification Purification (HPLC) Hydrolysis_Condensation->Purification Formulation Final Formulation (Sterile Saline) Purification->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC Final_Product [18F]FEDV QC->Final_Product pet_imaging_workflow Preclinical In Vivo PET Imaging Workflow Animal_Prep Animal Preparation (e.g., Fasting, Anesthesia) Tracer_Injection [18F]FEDV Injection (Intravenous) Animal_Prep->Tracer_Injection Uptake_Period Tracer Uptake Period (e.g., 60 min) Tracer_Injection->Uptake_Period PET_Scan PET/CT or PET/MR Scan (e.g., 30-60 min dynamic scan) Uptake_Period->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Data_Analysis Data Analysis (ROI definition, SUV/SUVR calculation) Image_Reconstruction->Data_Analysis Results Quantitative Results Data_Analysis->Results

References

Safety Operating Guide

Proper Disposal of Edaravone D5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential guidance on the safe and compliant disposal of Edaravone D5, a deuterated analog of the free radical scavenger Edaravone. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation to avoid inhalation of dust or aerosols.[1][2] An accessible safety shower and eye wash station are mandatory in the handling area.[1]

Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[2] This ensures that the compound is managed in accordance with all applicable federal and local regulations.[2][3]

Step-by-Step Disposal Guide:

  • Collection: Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and tightly closed container to await disposal.[1][3]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area.[1] Keep it away from sources of ignition and direct sunlight.[1]

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal service. Alternatively, the product may be burned in an incinerator equipped with an afterburner and scrubber.[2]

Important Considerations:

  • Do Not Dispose with General Waste: this compound must not be disposed of with household garbage.[4]

  • Prevent Environmental Release: Do not allow the product to enter the sewage system, drains, ground water, or water courses.[1][4] In case of a spill, contain the material and dispose of the contaminated materials as hazardous waste.[4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

Spill and Emergency Procedures

In the event of a spill, evacuate unnecessary personnel from the area.[2] Wearing appropriate PPE, prevent further leakage if it is safe to do so.[3] Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Collect all contaminated materials for disposal as hazardous waste.[4]

Quantitative Data Summary

ParameterValueReference
Acute Toxicity (Oral LD50, rat)1,915 mg/kg[5]
Acute Toxicity (Oral LD50, mouse)1,683 mg/kg[5]
Water Hazard Class1 (Slightly hazardous for water)[4]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Collect Waste this compound and Contaminated Materials B->C D Use a Labeled, Sealed Container C->D E Store in a Designated Hazardous Waste Area D->E F Arrange for Professional Disposal (Licensed Contractor or Incineration) E->F G Do Not Dispose in General Waste H Do Not Discharge to Sewer System

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Edaravone D5

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment

Edaravone is classified as causing skin irritation, potential allergic skin reactions, and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE) [2][3][4][5]

Protection Type Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields.To prevent eye contact with dust or splashes.
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant clothing may be required.To avoid skin contact and irritation.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of dust or aerosols.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the integrity of Edaravone D5.

Handling Procedures [1][2][4][5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3] Avoid the formation of dust and aerosols.[1][4]

  • Hygiene: Wash hands thoroughly after handling the compound.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4]

  • Tools: Use non-sparking tools to prevent ignition.[4]

Storage Conditions [1]

  • Store in a cool, dry place in a tightly sealed, original container.

  • Keep away from sources of ignition and heat.

  • Store locked up and away from foodstuffs.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures [3][4][6][7]

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical help.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures [1][3][4]

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Avoid dust formation.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.

  • Prevent the chemical from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.

Waste Disposal [1][4]

  • Dispose of the contents and container in accordance with local, regional, national, and international regulations.

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.

  • Do not allow the chemical to be released into the environment.

Contaminated Packaging Disposal [4]

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.

  • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

EdaravoneD5_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Handle Compound C->D E Perform Experiment D->E F Decontaminate Workspace E->F Experiment Complete I Segregate Waste (Solid, Liquid, Sharps) E->I Generate Waste G Doff PPE F->G H Wash Hands Thoroughly G->H J Dispose via Licensed Contractor I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.